2-Hydroxy-4-(methylthio)butyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
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InChI Key |
ONFOSYPQQXJWGS-UHFFFAOYSA-N | |
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Canonical SMILES |
CSCCC(C(=O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C5H10O3S | |
| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |
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Related CAS |
14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate) | |
| Record name | Desmeninol [INN] | |
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DSSTOX Substance ID |
DTXSID50862236 | |
| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |
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Molecular Weight |
150.20 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid | |
| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |
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| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |
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Flash Point |
250 °F (USCG, 1999) | |
| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |
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Density |
1.21 to 1.23 (USCG, 1999) | |
| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |
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Vapor Pressure |
16.0 [mmHg] | |
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CAS No. |
583-91-5, 120-91-2 | |
| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |
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| Record name | 2-Hydroxy-4-(methylthio)butanoic acid | |
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| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |
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| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |
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| Record name | 2-hydroxy-4-(methylthio)butyric acid | |
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| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |
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| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |
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Melting Point |
250 °C | |
| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |
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Hmtba Metabolism and Biochemical Pathways
Conversion of HMTBA to L-Methionine
The transformation of HMTBA to L-methionine is a two-step process. The initial step involves the oxidation of the alpha-hydroxyl group of HMTBA to form an intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This is followed by a transamination reaction where an amino group is transferred to KMB, yielding L-methionine. This pathway ensures the effective utilization of both isomers of HMTBA.
The enzymatic conversion of HMTBA is a stereospecific process, with different enzymes responsible for the metabolism of the D- and L-isomers of HMTBA. This enzymatic specificity is critical for the efficient conversion of the racemic mixture of HMTBA into the biologically active L-methionine. The key enzymes involved in this pathway are located in various tissues, with the liver and kidneys being primary sites of activity.
2-Hydroxy acid dehydrogenases are a class of enzymes that catalyze the oxidation of 2-hydroxy acids. In the context of HMTBA metabolism, a specific dehydrogenase is responsible for acting on the D-isomer of HMTBA.
This class of enzymes is responsible for the oxidation of 2-hydroxy acids. A specific oxidase targets the L-isomer of HMTBA, initiating its conversion pathway.
L-α-hydroxy acid oxidase (L-HAOX) is a peroxisomal flavoenzyme that specifically catalyzes the oxidation of the L-isomer of HMTBA to KMB. This enzyme is predominantly found in the liver and kidneys. Studies in chickens have identified the isozyme A of L-2-hydroxyacid oxidase in the liver, which acts on short-chain aliphatic L-2-hydroxyacids like L-HMTBA. The activity of L-HAOX is a critical first step in the utilization of the L-isomer of HMTBA.
The D-isomer of HMTBA is metabolized by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-HADH). This enzyme facilitates the conversion of D-HMTBA to the common intermediate, KMB. D-HADH has been identified in a wide range of tissues in chickens, including the liver, kidney, skeletal muscle, intestine, pancreas, spleen, and brain, indicating a broad capacity for the utilization of D-HMTBA throughout the body.
| Enzyme | Isomer Specificity | Cellular Location | Primary Tissue Distribution |
| L-α-hydroxy acid oxidase (L-HAOX) | L-HMTBA | Peroxisomes | Liver, Kidneys |
| D-2-hydroxy acid dehydrogenase (D-HADH) | D-HMTBA | Mitochondria | Liver, Kidneys, Skeletal Muscle, Intestine |
The following table presents the relative activity of enzymes responsible for the initial conversion of HMTBA to 2-keto-4-(methylthio)butyric acid (KMB) in various tissues of chickens.
| Tissue | Relative Enzyme Activity for HMTBA Conversion |
| Kidney | Highest |
| Liver | High |
| Intestinal Mucosa | Intermediate |
| Breast Muscle | Low |
Following the initial oxidation of both D- and L-HMTBA to the common intermediate 2-keto-4-(methylthio)butyric acid (KMB), the second and final step is a transamination reaction to form L-methionine. This reaction involves the transfer of an amino group from a donor amino acid to KMB. While a variety of transaminases (also known as aminotransferases) can catalyze this step, the specific involvement of an enzyme formally named "Homoserine Transaminase" in this direct pathway is not extensively documented in the available scientific literature.
Transaminases are ubiquitous enzymes crucial for amino acid metabolism. Research in chickens has shown that numerous amino acids can act as amino group donors for the transamination of KMB in various tissues. The most effective amino donors can differ between the cytosolic and mitochondrial compartments of cells within the liver, kidney, intestine, and skeletal muscle. For instance, branched-chain amino acids and glutamic acid are particularly effective in many tissue cytosols. This broad substrate specificity of the transaminases ensures that the conversion of KMB to L-methionine is not likely to be a rate-limiting step, provided there is an adequate supply of amino group donors.
Enzymatic Catalysis and Key Enzymes
α-Keto Acid Reductase
While the primary enzymatic conversion of HMTBA involves oxidation by L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase, the reverse reaction, the reduction of the resulting α-keto acid (KMTB) back to HMTBA, can also occur. This reduction is catalyzed by reductases present in the supernatant fraction of liver homogenates, which can convert KMTB back to HMTBA nih.gov.
Intermediate Metabolites in the Conversion Pathway
The conversion of HMTBA to L-methionine involves key intermediate molecules that are central to its metabolic pathway.
The initial step in the utilization of both D- and L-isomers of HMTBA is their stereospecific oxidation to 2-Oxo-4-(methylthio)butanoic acid, also known as keto-methionine or KMTB cambridge.orgcambridge.orgresearchgate.net. This common intermediate is then converted to L-methionine through a transamination process cambridge.orgejast.org. The formation of KMTB is a critical juncture in the metabolic pathway, as it is the precursor that is subsequently aminated to the biologically active L-methionine cjbio.net. Studies have shown that upon HMTBA administration, KMTB is synthesized, and this process is followed by its conversion to L-methionine nih.gov.
HMTBA is recognized as a naturally occurring precursor of methionine in animals like the chick nih.gov. Its endogenous synthesis is linked to the metabolism of 5'-Deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. Research has demonstrated that the conversion of MTA to L-methionine in chick liver enzymes results in the synthesis of radiolabeled HMTBA and KMTB nih.gov. This indicates that HMTBA is an intermediate in a natural pathway for L-methionine synthesis from MTA nih.gov.
Cellular and Subcellular Localization of Metabolic Processes
The enzymatic processes responsible for converting HMTBA to L-methionine are distributed across various tissues and within specific subcellular compartments. The liver and kidney are primary sites for this conversion nih.govimrpress.com.
The liver plays a significant role in the metabolism of HMTBA frontiersin.orgmdpi.com. It contains the necessary enzymes to convert both HMTBA and D-methionine into L-methionine nih.gov. In vitro studies using liver homogenates have confirmed the conversion of HMTBA to L-methionine nih.govnih.gov. The enzymes responsible for the initial oxidation of HMTBA are located in different subcellular compartments. L-2-hydroxy acid oxidase, which acts on L-HMTBA, is a flavoenzyme found in peroxisomes researchgate.netnih.gov. In contrast, the enzyme for D-HMTBA, identified as mitochondrial D-2-hydroxy acid dehydrogenase, is located in the mitochondria researchgate.netnih.gov. While the liver is a major site of conversion, it tends to retain the newly synthesized L-methionine for its own metabolic needs rather than exporting it to the systemic circulation nih.govnih.gov.
The kidney is another principal organ for the conversion of HMTBA to L-methionine nih.govimrpress.comnih.gov. On a per gram of tissue basis, the kidney exhibits a higher conversion activity than the liver nih.gov. Similar to the liver, the kidney possesses both L-2-hydroxy acid oxidase in peroxisomes and D-2-hydroxy acid dehydrogenase in mitochondria to handle both isomers of HMTBA nih.govresearchgate.netnih.gov. A key distinction from the liver is that the kidney secretes the L-methionine synthesized from HMTBA into the systemic circulation, thereby making it available for other tissues that require methionine nih.govnih.gov. In vivo studies in lambs have shown that the kidney converts the largest amount of HMTBA to L-methionine and is a primary source of plasma methionine derived from HMTBA nih.gov.
Table 1: Summary of Enzymes and Localization in HMTBA Metabolism
| Enzyme | Isomer Substrate | Subcellular Localization | Primary Organs |
|---|---|---|---|
| L-2-hydroxy acid oxidase | L-HMTBA | Peroxisomes | Liver, Kidney researchgate.netnih.gov |
| D-2-hydroxy acid dehydrogenase | D-HMTBA | Mitochondria | Liver, Kidney nih.govnih.gov |
| Transaminases | KMTB | Cytosol/Mitochondria | Liver, Kidney, Other Tissues cambridge.org |
Intestinal Epithelium
The intestinal epithelium plays a crucial role in the initial metabolism of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) following its absorption. HMTBA is transported into the intestinal cells via the monocarboxylate transporter 1 (MCT1). Once inside the enterocytes, the biological utilization of HMTBA is contingent upon its conversion to L-methionine. This conversion is a two-step enzymatic process.
The first step involves the stereospecific oxidation of HMTBA to 2-keto-4-(methylthio)butyric acid (KMB). Both D- and L-isomers of HMTBA undergo this oxidation within the enterocytes. Research using differentiated intestinal Caco-2 cells has demonstrated that these cells possess the enzymatic machinery to carry out this conversion. Furthermore, supplementation with HMTBA has been shown to up-regulate this oxidative process in the intestinal epithelium, thereby enhancing the immediate availability of KMB upon absorption.
Table 1: HMTBA Metabolism in Intestinal Caco-2 Cells
| Metabolic Process | Key Findings | References |
|---|---|---|
| Transport | Mediated by monocarboxylate transporter 1 (MCT1). | |
| Oxidation | Both D- and L-HMTBA are oxidized to KMB in enterocytes. This process is up-regulated by HMTBA supplementation. | |
| Transamination | KMB is transaminated to L-methionine. L-leucine is a preferred amino group donor. | |
| Overall Conversion | The intestinal epithelium is capable of the complete conversion of HMTBA to L-methionine. |
Peroxisomes
Peroxisomes are subcellular organelles that play a vital role in the metabolism of the L-isomer of HMTBA. The oxidation of L-HMTBA to KMB is catalyzed by the enzyme L-2-hydroxy acid oxidase (L-HAOX). This enzyme is predominantly located within the peroxisomes of the liver and kidney. The peroxisomal oxidation of L-HMTBA is a critical step in the metabolic pathway that ultimately yields the biologically active L-methionine.
Mitochondria
The metabolism of the D-isomer of HMTBA primarily occurs within the mitochondria. The enzyme responsible for the oxidation of D-HMTBA to KMB is D-2-hydroxy acid dehydrogenase (D-HADH). This enzyme is located in the mitochondrial fraction of various tissues, including the liver and kidney. The mitochondrial conversion of D-HMTBA to the common intermediate KMB ensures that both isomers of the supplemented HMTBA can be efficiently utilized for the synthesis of L-methionine.
HMTBA's Role in Broader Metabolic Networks
The metabolic significance of HMTBA extends beyond its direct conversion to L-methionine. Upon its conversion, the resulting L-methionine integrates into the vast and interconnected network of amino acid metabolism, participating in protein synthesis and serving as a precursor for other vital sulfur-containing compounds.
Integration with Amino Acid Metabolism
The transamination of KMB to L-methionine is a key point of integration between HMTBA metabolism and the metabolism of other amino acids. This enzymatic step requires an amino group donor, and a variety of amino acids can fulfill this role. This inter-relationship highlights the dynamic nature of amino acid pools within the cell and the interconnectedness of their metabolic pathways.
The metabolism of HMTBA is directly linked to the degradation pathways of branched-chain amino acids (BCAAs), specifically leucine. As previously mentioned, L-leucine is a preferred amino group donor for the transamination of KMB to L-methionine in the intestinal epithelium. This indicates that the catabolism of leucine, which involves its own transamination to α-ketoisocaproate, can be coupled with the synthesis of L-methionine from HMTBA. This metabolic link is significant as it demonstrates a direct interaction between the utilization of a synthetic methionine precursor and the catabolism of an essential amino acid.
Table 2: Key Enzymes in HMTBA Conversion and Their Subcellular Locations
| Isomer | Enzyme | Subcellular Location | Key Function | References |
|---|---|---|---|---|
| L-HMTBA | L-2-hydroxy acid oxidase (L-HAOX) | Peroxisomes (liver, kidney) | Oxidation of L-HMTBA to KMB | |
| D-HMTBA | D-2-hydroxy acid dehydrogenase (D-HADH) | Mitochondria (various tissues) | Oxidation of D-HMTBA to KMB |
The integration of HMTBA metabolism with lysine biosynthesis is indirect and primarily based on the fact that both methionine and lysine are synthesized from the same precursor, aspartate, in what is known as the aspartate family of amino acid biosynthesis pathways. Within this pathway, the branches leading to lysine and methionine compete for their common carbon and amino substrate.
Due to this competition for precursors, the metabolic regulation of these pathways is interconnected. An increase in the availability of methionine, for instance through the conversion of HMTBA, can influence the metabolic flux towards lysine biosynthesis. Some studies have observed that dietary supplementation with HMTBA can lead to a decrease in plasma lysine concentrations, suggesting a regulatory feedback mechanism where an abundance of a methionine source may downregulate the lysine biosynthetic pathway. However, the precise enzymatic and molecular mechanisms of this integration in animals are complex and subject to ongoing research.
Cysteine and Methionine Metabolism
This compound (HMTBA) is an analogue of the essential amino acid methionine, with a hydroxyl group substituting the amino group. For utilization in protein synthesis and other metabolic functions, HMTBA must first be converted to L-methionine. This conversion is a two-step enzymatic process. The initial step involves the oxidation of HMTBA to its α-keto analogue, 2-keto-4-(methylthio)butyric acid (KMB). This is followed by a transamination reaction where an amino group is transferred to KMB, forming L-methionine nih.gov.
Once converted, the resulting L-methionine enters the endogenous methionine metabolic pathways. A key pathway is the transsulfuration pathway, where methionine is converted to cysteine. This process begins with the activation of methionine to S-adenosylmethionine (SAM), which is a universal methyl donor. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cystathionine and subsequently to cysteine. This pathway is crucial for synthesizing cysteine, a semi-essential amino acid, and for the production of glutathione (B108866), a major intracellular antioxidant.
Research in lactating dairy cows has demonstrated the metabolic fate of HMTBA and its contribution to methionine kinetics. Studies have shown that infused HMTBA increases the whole-body plasma flux of methionine, with a significant portion of the methionine flow being directly derived from HMTBA. This indicates that HMTBA is an effective precursor for L-methionine, which is then available for various metabolic processes, including protein synthesis and the subsequent synthesis of cysteine.
Alanine, Aspartate, and Glutamate Metabolism
The metabolism of HMTBA is intricately linked with the metabolism of alanine, aspartate, and glutamate. This connection is primarily established during the second step of HMTBA's conversion to L-methionine, which is the transamination of 2-keto-4-(methylthio)butyric acid (KMB). Transamination is a ubiquitous biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, catalyzed by aminotransferases.
In the context of HMTBA metabolism, KMB serves as the keto acid acceptor, and various amino acids can act as amino group donors. Research has shown that L-glutamate, L-aspartate, and L-alanine are effective nitrogen donors for the conversion of KMB to L-methionine in various tissues nih.gov. The enzymes responsible for these reactions, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), play a central role in the intermediary metabolism of glucose and amino acids.
The transamination process not only synthesizes methionine from its keto-analogue but also generates the corresponding keto-acid of the donor amino acid. For instance, when glutamate donates its amino group, it is converted to α-ketoglutarate, an intermediate in the Krebs cycle. Similarly, the transamination of alanine and aspartate yields pyruvate and oxaloacetate, respectively, which are also key metabolic intermediates. This highlights a significant intersection between the metabolism of HMTBA and central energy metabolism pathways.
The following table summarizes the amino donors and their corresponding keto-acid products in the transamination of KMB:
| Amino Acid Donor | Corresponding Keto-Acid Product |
| L-Glutamate | α-Ketoglutarate |
| L-Aspartate | Oxaloacetate |
| L-Alanine | Pyruvate |
This metabolic link underscores the integrated nature of amino acid metabolism, where the utilization of a methionine precursor like HMTBA is dependent on the availability of other amino acids to provide the necessary amino groups.
Histidine Metabolism
In ruminants, histidine can be a limiting factor for milk protein synthesis mdpi.com. The effective conversion of HMTBA to L-methionine ensures an adequate supply of one essential amino acid, which can help optimize the use of other available amino acids, including histidine, for protein synthesis researchgate.net. Therefore, by providing a source of methionine, HMTBA can indirectly support the metabolic roles of histidine in protein synthesis.
Phenylalanine Metabolism
The metabolic pathway of HMTBA intersects with phenylalanine metabolism in a manner similar to that of alanine, aspartate, and glutamate. Phenylalanine, an essential aromatic amino acid, can also serve as a nitrogen donor for the transamination of 2-keto-4-(methylthio)butyric acid (KMB) to form L-methionine nih.gov.
When phenylalanine donates its amino group, it is converted to its corresponding keto-acid, phenylpyruvate. This reaction is part of the broader network of aminotransferase activities that link the metabolism of various amino acids. The ability of phenylalanine to contribute to the synthesis of methionine from HMTBA highlights the metabolic flexibility in utilizing different amino acid pools for this conversion.
The efficiency of this transamination reaction can be influenced by the relative concentrations of different amino acids and the activity of specific aminotransferases in various tissues. By participating in the conversion of HMTBA's intermediate, phenylalanine metabolism is connected to the supply of L-methionine, which is crucial for protein synthesis and other metabolic functions.
Glycine, Serine, and Threonine Metabolism
The metabolism of HMTBA is connected to the metabolic pathways of glycine, serine, and threonine, primarily through the subsequent metabolism of the L-methionine formed from HMTBA. These connections are particularly evident within the framework of one-carbon metabolism.
Threonine is an essential amino acid that can be catabolized to glycine creative-proteomics.com. Glycine, in turn, is a key player in one-carbon metabolism. The glycine cleavage system, a mitochondrial enzyme complex, can break down glycine to yield a one-carbon unit in the form of 5,10-methylenetetrahydrofolate nih.gov.
Serine is also central to one-carbon metabolism. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that also generates 5,10-methylenetetrahydrofolate creative-proteomics.comnih.gov. This one-carbon unit can then be used in various biosynthetic pathways, including the remethylation of homocysteine to form methionine.
The L-methionine derived from HMTBA is a critical component of the methionine cycle, which is a core part of one-carbon metabolism. Therefore, the metabolic fates of glycine and serine are linked to the regeneration of methionine, creating a metabolic loop. The degradation product of threonine, glycine, indirectly participates in this process by contributing to the one-carbon pool creative-proteomics.com. This intricate network of reactions underscores the interdependence of these amino acid metabolic pathways for maintaining cellular homeostasis.
Contribution to One-Carbon Metabolism
The primary contribution of this compound (HMTBA) to one-carbon metabolism is through its conversion to L-methionine. One-carbon metabolism is a set of interconnected metabolic pathways that involve the transfer of one-carbon units (e.g., methyl, methylene, formyl groups) for the synthesis of various essential biomolecules. The methionine cycle is a central component of this network mdpi.com.
Once HMTBA is converted to L-methionine, it enters the methionine cycle. In this cycle, methionine is activated by ATP to form S-adenosylmethionine (SAM). SAM is the primary methyl group donor in the body, participating in numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids mdpi.com. These methylation events are crucial for regulating gene expression, protein function, and signaling pathways.
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine stands at a critical metabolic branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway. The remethylation of homocysteine to methionine can occur via two pathways:
Methionine synthase: This enzyme uses 5-methyltetrahydrofolate as the methyl donor and vitamin B12 as a cofactor to convert homocysteine to methionine. This reaction directly links the methionine cycle with the folate cycle, another key component of one-carbon metabolism.
Betaine-homocysteine methyltransferase (BHMT): This enzyme, primarily found in the liver and kidneys, uses betaine (a derivative of choline) as the methyl donor to remethylate homocysteine to methionine mdpi.com.
By providing a source of L-methionine, HMTBA directly fuels the methionine cycle, thereby supporting all the downstream functions of one-carbon metabolism. This includes the synthesis of nucleotides (purines and thymidylate), the regulation of epigenetic processes, and the maintenance of cellular redox status through the production of glutathione via the transsulfuration pathway.
Involvement in Lipid Metabolism
This compound (HMTBA) is involved in lipid metabolism, largely through its conversion to L-methionine. Methionine plays a significant role in various aspects of lipid synthesis, transport, and metabolism.
One of the key roles of methionine in lipid metabolism is as a precursor to S-adenosylmethionine (SAM), the primary methyl donor in the body. SAM is required for the synthesis of phosphatidylcholine, a major component of cell membranes and a crucial molecule for the transport of lipids out of the liver. Inadequate synthesis of phosphatidylcholine can lead to the accumulation of fat in the liver. Methionine is also involved in the transport of lipids as it can increase blood triglycerides, which are a key substrate for milk fat synthesis mdpi.com.
In ruminants, HMTBA supplementation has been shown to affect milk fat production and the fatty acid profile of milk mdpi.com. Some studies have reported an increase in milk fat concentration and yield with HMTBA supplementation. The proposed mechanisms for this effect are multifaceted. HMTBA may influence rumen fermentation patterns, potentially leading to an increase in the production of volatile fatty acids that are precursors for de novo fatty acid synthesis in the mammary gland mdpi.com.
Furthermore, HMTBA may play a role in preventing milk fat depression, a condition characterized by a significant reduction in milk fat synthesis. It is hypothesized that HMTBA may stabilize rumen biohydrogenation pathways, thereby reducing the production of specific trans-fatty acid isomers that are known to inhibit milk fat synthesis mdpi.com.
The following table summarizes some of the observed effects of HMTBA on lipid metabolism-related parameters in dairy cows:
| Parameter | Observed Effect of HMTBA Supplementation |
| Milk Fat Content | Increased in some studies |
| Milk Fat Yield | Increased in some studies |
| Blood Triglycerides | Potentially increased via methionine |
| Milk Fatty Acid Profile | Altered, with potential changes in specific fatty acid concentrations |
These findings indicate that HMTBA, by serving as a methionine source, can significantly impact lipid metabolism, particularly in high-producing animals like dairy cows.
Fatty Acid Synthesis and Oxidation Reactions
HMTBA influences fatty acid synthesis, particularly in the mammary gland. Research indicates that HMTBA supplementation can have an impact on de novo fatty acid synthesis, which is the process of creating new fatty acids from non-lipid precursors. mdpi.com One of the primary mechanisms by which HMTBA is thought to affect this process is through its influence on the rumen environment in dairy cows. mdpi.com
In ruminants, diets high in polyunsaturated fatty acids and fermentable carbohydrates can lead to a condition known as milk fat depression (MFD). This occurs when the normal biohydrogenation pathway in the rumen is altered, leading to the production of specific fatty acid intermediates, such as trans-10, cis-12 conjugated linoleic acid, which are potent inhibitors of de novo fatty acid synthesis in the mammary gland. mdpi.comdellait.com HMTBA supplementation has been shown to stabilize the biohydrogenation process in the rumen, thereby reducing the formation of these inhibitory intermediates. mdpi.compsu.edu This stabilization helps to maintain a healthy rumen environment and prevents the suppression of genes involved in mammary lipogenesis.
Studies have observed that cows supplemented with HMTBA show increased concentrations of medium-chain fatty acids in their milk, such as C14:0. mdpi.com This suggests that HMTBA impacts the milk fatty acid profile by affecting the synthesis of fatty acids within the mammary gland and the uptake of preformed fatty acids from the blood. mdpi.com
Lipid Transport
The role of HMTBA in lipid transport is primarily mediated through its conversion to L-methionine. Methionine is a crucial amino acid involved in the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL). VLDL is the primary vehicle for transporting endogenous triglycerides from the liver to other tissues in the body. youtube.com
Methionine acts as a methyl donor in the formation of S-adenosylmethionine (SAM), which is essential for the synthesis of phosphatidylcholine. An adequate supply of phosphatidylcholine is necessary for the assembly and secretion of VLDL particles from the liver. A deficiency in methyl donors can impair VLDL synthesis and lead to the accumulation of fat in the liver.
By serving as a precursor to methionine, HMTBA supports the synthesis of VLDL and the efficient transport of lipids. Research has indicated that methionine is involved in the transport of lipids by acting as a methyl donor and increasing blood triglycerides, which are a key substrate for various metabolic processes. mdpi.com
Milk Fat Synthesis
HMTBA supplementation has been consistently shown to have a positive effect on milk fat synthesis in dairy cows. mdpi.comdellait.com This effect is particularly pronounced in cows fed diets that pose a high risk for milk fat depression. mdpi.comdellait.com The primary mechanism behind this is HMTBA's ability to modulate the rumen environment and prevent the altered biohydrogenation of dietary fats that leads to the production of milk fat-depressing compounds. mdpi.comdellait.compsu.edu
By stabilizing ruminal fermentation, HMTBA helps to maintain the normal pathways of fatty acid metabolism in the rumen. This ensures a steady supply of the necessary precursors for milk fat synthesis in the mammary gland. Furthermore, some studies have reported that HMTBA can lead to an increase in the production of volatile fatty acids in the rumen, such as propionate and butyrate, which can also serve as precursors for milk fat synthesis. mdpi.com
The table below summarizes the findings of a study on the effects of HMTBA supplementation on milk composition in high-producing Holstein cows.
| Milk Component | Control | HMTBA Supplemented |
| Milk Fat (%) | 3.75 | 3.94 |
| Milk Lactose (%) | 4.69 | 4.74 |
| Milk Total Solids (%) | 12.86 | 13.03 |
Data from a study on high-producing Holstein cows. mdpi.com
Production of Antioxidant Metabolites
HMTBA is a precursor for the synthesis of important antioxidant compounds, namely taurine (B1682933) and reduced glutathione (GSH). This occurs through the transsulfuration pathway, where methionine, derived from HMTBA, is converted to cysteine, a key precursor for both taurine and GSH.
Taurine
The synthesis of taurine from HMTBA begins with the conversion of HMTBA to L-methionine. Methionine is then converted to S-adenosylmethionine (SAM), which is subsequently converted to S-adenosylhomocysteine (SAH) and then to homocysteine. Homocysteine can then enter the transsulfuration pathway. nih.govresearchgate.netwikipedia.org
In the transsulfuration pathway, homocysteine reacts with serine to form cystathionine, a reaction catalyzed by the enzyme cystathionine β-synthase. nih.govwikipedia.org Cystathionine is then cleaved by cystathionine γ-lyase to produce cysteine and α-ketobutyrate. nih.govwikipedia.org
Cysteine is the direct precursor for taurine synthesis. The primary pathway for taurine synthesis from cysteine involves the oxidation of cysteine to cysteine sulfinic acid by the enzyme cysteine dioxygenase. Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine, which is subsequently oxidized to taurine. nih.govresearchgate.netsmpdb.ca Studies have shown that HMTBA supplementation can increase plasma taurine concentrations. nih.gov
Reduced Glutathione (GSH)
The production of reduced glutathione (GSH) from HMTBA also follows the transsulfuration pathway to generate cysteine. GSH is a tripeptide composed of glutamate, cysteine, and glycine. The availability of cysteine is often the rate-limiting factor in GSH synthesis.
As described in the previous section, HMTBA is converted to L-methionine, which then enters the transsulfuration pathway to produce cysteine. nih.govwikipedia.org This newly synthesized cysteine can then be used for the synthesis of GSH. The synthesis of GSH occurs in two ATP-dependent steps:
First, glutamate and cysteine are combined by the enzyme glutamate-cysteine ligase (GCL) to form γ-glutamylcysteine.
Then, glycine is added to the C-terminal of γ-glutamylcysteine by the enzyme glutathione synthetase (GS) to form GSH.
By providing a source of cysteine via the transsulfuration pathway, HMTBA can support the synthesis of GSH, a critical component of the cellular antioxidant defense system. nih.gov
HMTBA as a Precursor for Other Compounds
The primary role of this compound as a precursor is its conversion to the essential amino acid L-methionine. mdpi.comcjbio.net This conversion is a two-step enzymatic process.
The first step is the stereospecific oxidation of HMTBA to 2-keto-4-(methylthio)butanoic acid (KMB). nih.govcambridge.orgresearchgate.net This reaction is catalyzed by different enzymes depending on the isomer of HMTBA:
L-HMTBA is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme found in the peroxisomes of the liver and kidney. nih.govcambridge.orgnih.gov
D-HMTBA is oxidized by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in various tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle. nih.govcambridge.orgnih.gov
The second step is the transamination of the common intermediate, KMB, to L-methionine. nih.govcambridge.orgresearchgate.net This reaction involves the transfer of an amino group from an amino acid donor to KMB, a process catalyzed by transaminases. This conversion can occur in multiple tissues, including the liver, kidney, and intestine. nih.govimrpress.comimrpress.com
Once converted to L-methionine, it serves as a precursor for a wide range of biologically important molecules:
S-adenosylmethionine (SAM): Methionine is activated to form SAM, the primary methyl group donor in numerous metabolic reactions, including the synthesis of creatine, carnitine, and phosphatidylcholine, as well as the methylation of DNA and proteins. nih.gov
Cysteine, Taurine, and Glutathione: As previously detailed, L-methionine is a precursor for these compounds through the transsulfuration pathway. nih.govresearchgate.netwikipedia.orgnih.govnih.gov
Proteins: As an essential amino acid, L-methionine is a fundamental building block for protein synthesis throughout the body. cambridge.org
The following table outlines the enzymes involved in the conversion of HMTBA to L-methionine.
| HMTBA Isomer | Step 1 Enzyme | Product of Step 1 | Step 2 Enzyme | Final Product |
| L-HMTBA | L-2-hydroxy acid oxidase | 2-keto-4-(methylthio)butanoic acid (KMB) | Transaminase | L-methionine |
| D-HMTBA | D-2-hydroxy acid dehydrogenase | 2-keto-4-(methylthio)butanoic acid (KMB) | Transaminase | L-methionine |
Biosynthesis of 3-Dimethylsulfoniopropionate (DMSP)
This compound (HMTBA), also known as 4-methylthio-2-hydroxybutyrate, is an intermediate in one of the biosynthetic pathways of 3-Dimethylsulfoniopropionate (DMSP) in marine algae. dtic.milfrontiersin.org DMSP is a significant osmoprotectant and the primary biogenic precursor to the climatically active gas dimethyl sulfide (DMS). dtic.milfrontiersin.orgnih.govresearchgate.net
While flowering plants synthesize DMSP from methionine via a pathway involving S-methylmethionine (SMM), a different pathway has been identified in various marine algal groups. dtic.milnih.govresearchgate.netnih.gov This algal pathway begins with the amino acid methionine and proceeds through a series of enzymatic steps where HMTBA is a key intermediate compound. dtic.milfrontiersin.org
The established biosynthetic route in these marine algae is as follows:
Methionine is first converted to 4-methylthio-2-oxobutyrate (KMB) through the action of an aminotransferase. dtic.milfrontiersin.org
Next, 4-methylthio-2-oxobutyrate is reduced to 4-methylthio-2-hydroxybutyrate (HMTBA) by a reductase enzyme. dtic.milfrontiersin.org
HMTBA is then methylated by a methyltransferase to form 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) . This step is considered the commitment step in the pathway. frontiersin.org
Finally, DMSHB is converted to DMSP in a step mediated by an oxygenase. dtic.mil
This entire pathway, distinct from the one found in terrestrial plants, has been identified in several diverse algal groups, including the green macroalga Enteromorpha intestinalis and microalgae such as Tetraselmis sp. and Emiliania huxleyi. dtic.mil
| Step | Precursor | Product | Enzyme Type |
|---|---|---|---|
| 1 | Methionine | 4-methylthio-2-oxobutyrate (KMB) | Aminotransferase |
| 2 | 4-methylthio-2-oxobutyrate (KMB) | This compound (HMTBA) | Reductase |
| 3 | This compound (HMTBA) | 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) | Methyltransferase |
| 4 | 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) | 3-Dimethylsulfoniopropionate (DMSP) | Oxygenase |
Co-oligomerization with L-Methionine
Research has demonstrated the successful synthesis of co-oligomers of 2-hydroxy-4-(methylthio)butanoic acid and L-methionine (Met) through enzymatic processes. nih.gov The proteolytic enzyme papain has been utilized to catalyze the formation of these oligomers. nih.gov
In these enzymatic reactions, both methionine homooligomers and HMTBA-Met co-oligomers are produced. nih.gov Characterization of the resulting co-oligomers using techniques such as electrospray ionization-mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has provided insight into their composition. nih.gov
The findings indicate that the co-oligomers are not random arrangements but have a specific structure. They are predominantly composed of a chain of four to eight L-methionine residues with a single HMTBA residue attached. nih.gov Further analysis suggests that the HMTBA molecule is positioned at the N-terminal end of the oligopeptide chain. nih.gov The formation of dimers and trimers of HMTBA itself also occurs in concentrated aqueous solutions through esterification between the carboxyl group of one monomer and the hydroxyl group of another. cambridge.org
| Parameter | Description |
|---|---|
| Enzyme Used | Papain |
| Composition | Predominantly 4-8 L-Methionine residues and 1 HMTBA residue |
| Structure | HMTBA is attached at the N-terminal end of the oligopeptide chain |
| Characterization Methods | Reverse Phase Liquid Chromatography (RPLC), Electrospray Ionization-Mass Spectrometry (ESI-MS), MALDI-TOF-MS |
Derivatives of HMTBA
Several derivatives of this compound are known, primarily developed for use as methionine supplements in animal nutrition or occurring as intermediates in its metabolic conversion to L-methionine.
Isopropyl Ester of HMTBA (HMBi) : 2-Hydroxy-4-(methylthio)-butanoic acid isopropyl ester, or HMBi, is an effective ester form of HMTBA used as a source of metabolizable methionine for ruminants. mdpi.comfrontiersin.org A portion of HMBi can be absorbed across the rumen wall and is subsequently converted to HMTBA and then to methionine in the liver and other tissues. mdpi.comfrontiersin.org The remaining HMBi is hydrolyzed to HMTBA in the rumen. mdpi.comfrontiersin.org
Calcium Salt of HMTBA : HMTBA is commercially available as a calcium salt. imrpress.com This solid form is another delivery method for the methionine precursor in animal feed.
2-Keto-4-(methylthio)butanoic acid (KMB) : KMB is a critical metabolic derivative of HMTBA. The conversion of HMTBA to L-methionine in animals is a two-step process. cambridge.orgnih.govresearchgate.net The first step is the oxidation of the alpha-hydroxyl group of HMTBA to form the keto intermediate, KMB. cambridge.orgnih.govresearchgate.net This keto acid is subsequently transaminated to yield L-methionine. cambridge.orgnih.govresearchgate.net Therefore, KMB is the immediate precursor to L-methionine in the metabolic utilization of HMTBA.
Methyl 2-hydroxy-4-(methylthio)butanoate : This methyl ester of HMTBA is another known derivative. google.com It can be prepared via the free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate. google.com
| Derivative Name | Abbreviation | Description |
|---|---|---|
| 2-Hydroxy-4-(methylthio)-butanoic acid isopropyl ester | HMBi | An ester form used as a methionine supplement, particularly for ruminants. |
| Calcium 2-hydroxy-4-(methylthio)butyrate | - | The calcium salt of HMTBA, used as a solid form in animal feed. |
| 2-Keto-4-(methylthio)butanoic acid | KMB | The keto-acid intermediate formed during the metabolic conversion of HMTBA to L-methionine. |
| Methyl 2-hydroxy-4-(methylthio)butanoate | - | The methyl ester derivative of HMTBA. |
Transport and Absorption Mechanisms of Hmtba
Gastrointestinal Absorption Dynamics
The absorption of HMTBA is not confined to a single location within the gastrointestinal tract (GIT). Research indicates that approximately 85% of dietary HMTBA can be absorbed before reaching the gizzard in avian models, with absorption being nearly complete by the time it reaches the ileum. nih.gov This broad absorption pattern is a key feature of its gastrointestinal dynamics.
In ruminants, HMTBA can be absorbed across the forestomach epithelia. nih.gov Studies using isolated ovine ruminal and omasal epithelia have demonstrated this capacity. nih.govresearchgate.net The omasal epithelium, in particular, shows a greater capacity for HMTBA absorption compared to the ruminal epithelium. nih.govresearchgate.net
The transport of HMTBA across these tissues involves multiple mechanisms. nih.govresearchgate.net Evidence for a saturable, mediated transport system exists, especially in the omasum. This is indicated by a quadratic increase in the appearance of HMTBA on the serosal side as the substrate concentration in the mucosal buffers rises, suggesting that the transport system can become saturated at higher concentrations. nih.gov In contrast, the transport across ruminal tissue appears to be a more linear, non-saturable process, likely dominated by other mechanisms such as diffusion. nih.gov
| Tissue | Key Findings | Transport Characteristics | Reference |
|---|---|---|---|
| Omasal Epithelium | Demonstrates a greater capacity for HMB absorption than ruminal epithelium. | Evidence of saturation at higher substrate concentrations, indicating a mediated transport component. | nih.gov |
| Ruminal Epithelium | Absorbs HMB, but to a lesser extent than the omasum. | Linear increase in absorption with substrate concentration, suggesting diffusion and/or paracellular absorption. | nih.gov |
The small intestine is a major site for the absorption of HMTBA, similar to other organic acids. nih.gov The process is not passive and involves sophisticated cellular machinery. nih.govnih.gov Studies using Caco-2 cell monolayers, a model for human intestinal epithelium, have been instrumental in elucidating these mechanisms. nih.gov
It is well-established that the transport of HMTBA is not solely dependent on simple diffusion; carrier-mediated transport systems play a significant role in its total uptake. nih.gov This is evident from studies showing that HMTBA is transported across the apical membrane of chicken enterocytes by both diffusion and an H+-dependent carrier-mediated transporter. nih.gov The involvement of a carrier is further supported by the saturation kinetics observed in omasal tissue. nih.gov
A key player in the carrier-mediated transport of HMTBA is the H+-Dependent Monocarboxylate Transporter 1 (MCT1). nih.govnih.gov Research has demonstrated that HMTBA transport in Caco-2 cells induces a decrease in intracellular pH, a characteristic of H+-coupled transport. nih.gov This transport is significantly reduced by inhibitors of MCT1, such as α-cyano-4-hydroxycinnamate and phloretin, as well as by other MCT1 substrates like L-lactate and butyrate. nih.gov The interaction between HMTBA and L-lactate is competitive, confirming that they share the MCT1 transport system. nih.gov The transport of HMTBA via MCT1 is a low-affinity, high-capacity process. nih.gov This system works in cooperation with the apical Na+/H+ exchanger, which helps maintain the proton gradient necessary for transport. nih.gov
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Km (Michaelis constant) | 13.1 +/- 0.04 mmol/L | Indicates a low-affinity interaction with the transporter. | nih.gov |
| Vmax (Maximum velocity) | 43.6 +/- 0.14 pmol/µg protein | Represents a high-capacity transport system. | nih.gov |
| KD (Passive diffusion constant) | 1.9 nL/µg protein | Quantifies the contribution of passive diffusion to uptake. | nih.gov |
Intestinal Epithelial Transport
Comparison with L-Methionine Absorption
The absorption mechanisms of HMTBA and L-methionine are distinctly different. nih.govnih.gov L-methionine, being an amino acid, is primarily absorbed through various Na+-dependent and Na+-independent amino acid transport systems, such as the alanine-serine-cysteine transporter-2 (ASCT2) and L-type amino acid transporters (LAT). nih.govnih.gov In contrast, HMTBA, as a monocarboxylic acid, utilizes different pathways, most notably the MCT1 transporter. nih.govnih.gov
| Feature | 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) | L-Methionine | Reference |
|---|---|---|---|
| Primary Transport Mechanism | H+-Dependent Monocarboxylate Transporter 1 (MCT1) and passive diffusion. | Multiple carrier-mediated amino acid transport systems (e.g., ASCT2, LAT). | nih.govnih.govnih.govnih.gov |
| Site of Absorption | Absorbed along the entire gastrointestinal tract, including the forestomach in ruminants. | Primarily absorbed in the small intestine. | nih.govnih.gov |
| Dependence | H+-dependent. | Often Na+-dependent. | nih.govnih.gov |
| Effect on Transporter Expression | Induces stronger expression of some basolateral transporters (e.g., LAT2). | Increases expression of some apical transporters (e.g., ASCT2). | nih.gov |
Factors Influencing HMTBA Uptake Efficiency
The efficiency of this compound (HMTBA) uptake is not constant but is influenced by a range of physiological and experimental factors. Research has identified several key determinants that can enhance or hinder its absorption, distinguishing its transport from other methionine sources like DL-methionine. These factors include the pH of the gastrointestinal environment, the specific transport systems involved, the anatomical site of absorption, and the chemical form of the compound.
pH and Transport Environment
The acidity of the surrounding environment plays a crucial role in HMTBA absorption. As an organic acid with a pKa of 3.53, the transport of HMTBA is significantly influenced by pH. nih.gov A lower pH, characteristic of the upper gastrointestinal tract (GIT), favors the non-ionized form of HMTBA, which is more readily absorbed via passive diffusion. nih.govnih.gov Studies using Caco-2 cells and chicken intestinal brush border membrane vesicles (BBMVs) have demonstrated that a lower apical pH (e.g., 5.5 vs. 7.4) enhances HMTBA uptake, suggesting an H⁺-dependent process. nih.gov The imposition of an internally directed proton gradient (lower pH outside the cell) leads to a substantial increase in HMTBA transport across BBMVs. nih.gov This pH-dependent absorption is a key reason why significant uptake occurs in the more acidic upper sections of the GIT, such as the crop and gizzard in poultry. nih.govimrpress.com
Carrier-Mediated Transport Systems
While passive diffusion is a primary mechanism, HMTBA absorption is also facilitated by carrier-mediated transport systems. nih.govdoaj.org The predominant transporter identified for HMTBA is the monocarboxylate transporter 1 (MCT1), which is a proton-linked transporter. imrpress.comresearchgate.netnih.govnih.gov The function of MCT1 is often coupled with the Na+/H+ exchanger (NHE3), which helps maintain the proton gradient necessary for efficient transport. nih.govimrpress.comresearchgate.net This coupling explains why HMTBA uptake exhibits partial sodium dependence. nih.gov Unlike HMTBA, DL-methionine is transported by multiple amino acid carrier systems. imrpress.comnih.gov The reliance on different transport systems is a fundamental distinction between the two methionine sources. nih.govdoaj.org
Site of Absorption
The primary site of HMTBA absorption differs significantly from that of traditional amino acids. Research in birds has shown that a substantial portion of HMTBA, approximately 85%, is absorbed in the upper GIT (crop, proventriculus, and gizzard) before it even reaches the small intestine. nih.gov Studies in pigs also suggest the complete disappearance of HMTBA by the end of the duodenum. nih.govimrpress.com This contrasts with DL-methionine, which is primarily absorbed in the small intestine. nih.gov In ruminants, evidence suggests that HMTBA can be absorbed across the ruminal and omasal epithelia, with the omasum showing a greater absorptive capacity. nih.gov
Experimental Model Selection
The experimental model used to study HMTBA absorption has a profound impact on the observed results. nih.gov Models that are not well-suited to measure diffusion-mediated transport, such as certain BBMV preparations, may underestimate HMTBA uptake. nih.gov For instance, BBMV models often lack the blood flow and enzymatic machinery to carry away absorbed HMTBA and convert it to L-methionine. nih.gov This disrupts the concentration gradient that drives absorption. nih.gov In contrast, models like the everted gut sac, which can account for both active transport and diffusion, provide a more comprehensive assessment. nih.gov Therefore, discrepancies in reported uptake efficiencies can often be attributed to the limitations of the chosen experimental setup. nih.gov
Chemical Form: Monomers vs. Oligomers
Intracellular Conversion
The metabolic fate of HMTBA following its entry into the enterocyte also influences uptake efficiency. Once inside the cell, HMTBA is rapidly converted to L-methionine. nih.gov This quick conversion maintains a low intracellular concentration of HMTBA, thereby preserving a favorable concentration gradient across the cell membrane and promoting continuous, unabated transport from the gut lumen. nih.gov
The table below summarizes the key factors and their documented effects on HMTBA uptake.
| Factor | Influence on HMTBA Uptake Efficiency | Research Findings |
| pH | Uptake is significantly enhanced in acidic environments (lower pH). nih.gov | An internally directed H⁺ gradient (pHout = 5.5; pHin = 7.5) substantially increases uptake across brush border membrane vesicles. nih.gov |
| Transport System | Primarily transported by Monocarboxylate Transporter 1 (MCT1), coupled with the Na+/H+ exchanger (NHE3). imrpress.comresearchgate.netnih.gov | Uptake is characterized as an H⁺-dependent process, distinct from the multiple carrier systems used by DL-methionine. nih.govnih.gov |
| Site of Absorption | Predominantly absorbed in the upper gastrointestinal tract (e.g., crop, gizzard, duodenum). nih.govimrpress.com | Approximately 85% of HMTBA is absorbed before the gizzard in birds; it disappears completely by the end of the duodenum in pigs. nih.gov |
| Chemical Form | Monomeric form is more efficiently absorbed than di- and oligomeric forms. allaboutfeed.netnih.gov | Dimers of HMTBA were found to be almost unabsorbed compared to monomers in an in-vivo broiler study. nih.gov |
| Intracellular Metabolism | Rapid conversion to L-methionine inside the cell maintains the concentration gradient for continued absorption. nih.gov | The conversion to L-methionine and subsequent incorporation into protein assists in maintaining a favorable gradient. nih.gov |
| Experimental Model | The choice of model (e.g., BBMV vs. everted gut sac) significantly impacts results. nih.gov | Models that cannot adequately measure diffusion may underestimate HMTBA uptake compared to models that can. nih.gov |
Biological and Physiological Roles of Hmtba Analogues in Animal Systems
Ruminant Nutrition and Metabolism
In ruminant nutrition, 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) serves a dual purpose. A portion of HMTBA, estimated to be around 40%, bypasses rumen degradation to be absorbed and converted into L-methionine in the tissues, directly supporting the animal's metabolic needs for milk and protein synthesis. agriinsightpublications.comnovusint.com The remaining 60% is utilized within the rumen, where it enhances the efficiency of fermentation processes by supporting microbial diversity and boosting the synthesis of microbial protein. agriinsightpublications.com This makes HMTBA a versatile and efficient source of methionine for dairy cows and other ruminants. agriinsightpublications.commdpi.com
Impact on Rumen Fermentation
Interactive Table 1: Effect of HMTBA Supplementation on Rumen Volatile Fatty Acid Profiles
| Study Finding | Effect on Acetate (B1210297) | Effect on Propionate | Effect on Butyrate | Effect on Total VFAs | Citation(s) |
|---|---|---|---|---|---|
| No significant effect on major VFAs | No significant effect | No significant effect | No significant effect | No significant effect | nih.govpsu.edu |
| Increased butyrate, decreased propionate | Not specified | Decreased | Increased | Not affected | nih.gov |
| Greater overall VFA concentrations | Not specified | Not specified | Not specified | Increased | nih.gov |
| Reduced acetate in calves with lower HMTBA | Decreased | Not specified | Not specified | No significant effect | sciopen.com |
The influence of HMTBA on ruminal ammonia-nitrogen (NH3-N) concentration, a key indicator of protein degradation and microbial nitrogen utilization, also shows conflicting results in the scientific literature. animbiosci.orgresearchgate.net One study involving lactating dairy cows reported no effect of HMTBA supplementation on ruminal ammonia (B1221849) levels. nih.govpsu.edu In contrast, another study observed a tendency for greater ammonia concentrations in cows consuming HMTBA. nih.gov A third study, which used an isopropyl ester of HMTBA (HMBi) in ewes, found that supplementation led to lower ruminal ammonia-N concentrations compared to a control group. researchgate.net These varying outcomes highlight the complexity of HMTBA's interaction with nitrogen metabolism in the rumen, which may differ based on the specific analogue used and the dietary context.
Interactive Table 2: Effect of HMTBA Supplementation on Rumen Ammonia-Nitrogen (NH3-N)
| Study Finding | Effect on NH3-N Concentration | Animal Model | Citation(s) |
|---|---|---|---|
| No effect | No change | Lactating dairy cows | nih.govpsu.edu |
| Tendency for increase | Increased | Lactating Holstein cows | nih.gov |
| Decreased concentration (HMBi analogue) | Decreased | Ewes | researchgate.net |
A significant body of research points to a stimulatory effect of HMTBA on the synthesis of microbial protein, which supplies the majority of amino acids to the host animal. mdpi.comnih.gov Several studies have demonstrated that HMTBA increases the outflow of microbial nitrogen from the rumen. mdpi.comnih.govpsu.edufrontiersin.org One study quantified this effect, showing that microbial protein synthesis increased by 6.9%, from 2,281 g/day to 2,438 g/day , with the addition of 0.10% HMTBA to the diet. agriinsightpublications.comnovusint.com This is supported by in vitro experiments that also observed an increase in bacterial nitrogen outflow and the efficiency of its synthesis. agriinsightpublications.comnovusint.com However, not all studies concur. One investigation found that the flow of duodenal microbial nitrogen was not different between treatment groups. nih.gov Similarly, a study in steers using an HMTBA analogue (HMBi) reported no effect on ruminal microbial nitrogen flow. mdpi.com
Interactive Table 3: Effect of HMTBA Supplementation on Rumen Microbial Protein Synthesis (MPS)
| Study Finding | Effect on MPS / Microbial N Flow | Animal Model | Citation(s) |
|---|---|---|---|
| Linear increase in microbial N outflow | Increased | Dairy cows | nih.govpsu.edu |
| Increase from 2,281 to 2,438 g/day | Increased | Cows | agriinsightpublications.comnovusint.com |
| No difference in duodenal microbial N flow | No change | Lactating Holstein cows | nih.gov |
| No effect on ruminal microbial N flow (HMBi) | No change | Steers | mdpi.com |
| Facilitates nitrogen source for MPS | Positive | General Ruminant | mdpi.com |
Influence on Rumen Microbiome Composition and Function
Research indicates that HMTBA supplementation can alter the rumen's bacterial landscape. It has been found to increase the population of certain cellulolytic (fiber-digesting) bacteria. agriinsightpublications.comnovusint.com A study in dairy cows showed that HMTBA supplementation linearly increased the proportion of the genus Faecalibacterium while quadratically decreasing the proportion of Eubacterium. nih.govpsu.edu The same study also noted an increase or a tendency to increase in Prevotella loescheii and Prevotella oralis. nih.govpsu.edu
Furthermore, HMTBA appears to stabilize the microbial community, particularly under dietary stress. In cows fed diets with a high risk for milk fat depression, HMTBA supplementation was associated with higher microbial species richness and diversity (α-diversity) compared to control groups. nih.gov In the absence of HMTBA, these high-risk diets led to an increase in genera such as Dialister, Megasphaera, Lachnospira, and Sharpea, an effect that HMTBA mitigated. nih.gov Conversely, in Holstein calves, a diet with reduced methionine from HMTBA resulted in a lower Shannon diversity index, a decrease in the phylum Firmicutes, and an increase in the phylum Bacteroidetes. sciopen.com This indicates that HMTBA helps maintain a stable and diverse bacterial community, which is crucial for healthy rumen function. nih.gov
Interactive Table 4: Observed Changes in Rumen Bacterial Populations with HMTBA Supplementation
| Bacterial Group | Observed Effect | Condition / Animal Model | Citation(s) |
|---|---|---|---|
| Cellulolytic bacteria | Increased abundance | General Ruminant | agriinsightpublications.comnovusint.com |
| Faecalibacterium | Linearly increased proportion | Dairy cows | nih.govpsu.edu |
| Eubacterium | Quadratically decreased proportion | Dairy cows | nih.govpsu.edu |
| Prevotella loescheii / oralis | Increased or trend to increase | Dairy cows | nih.govpsu.edu |
| Overall α-diversity | Increased / Maintained | Dairy cows on high-risk diets | nih.gov |
| Dialister, Megasphaera, etc. | Decreased relative to control | Dairy cows on high-risk diets | nih.gov |
| Phylum Firmicutes | Increased (relative to low Met diet) | Holstein calves | sciopen.com |
| Phylum Bacteroidetes | Decreased (relative to low Met diet) | Holstein calves | sciopen.com |
Metabolic Pathways of Microbiota
The metabolic pathways of this compound (HMTBA) within the gastrointestinal tract are influenced by the resident microbiota. In ruminants, a portion of HMTBA is utilized by rumen microorganisms for the synthesis of microbial protein. nih.govmdpi.com About half of the isopropyl ester of HMTBA (HMBi) is absorbed through the rumen wall and converted to methionine in the liver, while the remainder is hydrolyzed to HMB and used by rumen microbes. nih.gov This microbial utilization can alter the composition of the gut microbiota. For instance, in broilers, high levels of HMTBA in the diet have been shown to inhibit the proliferation of certain acid-producing bacteria like Roseburia and Collinsella. nih.gov Conversely, in finishing beef cattle, HMBi supplementation was associated with changes in the ruminal and cecal bacterial composition, including an increased abundance of Lachnospiraceae, Saccharofermentans, and Ruminococcus_1, which correlated positively with average daily gain. nih.gov
The interaction between HMTBA and microbiota also extends to its acidifying properties. As an organic acid, HMTBA can influence the pH of the gastrointestinal contents. nih.govthepoultrysite.com However, its effect on chyme pH can differ from that of other acidifiers. In one study, the pH of the crop, gizzard, and ileum contents of broilers was higher with HMTBA treatment compared to a combination of DL-methionine and an acidifier. nih.gov The study also noted that the acidifier supplementation promoted the growth of butyrate-producing bacteria such as Faecalibacterium. nih.gov
Nitrogen Utilization Efficiency
HMTBA supplementation has been investigated for its potential to improve nitrogen utilization efficiency in livestock, with varying results. In finishing beef cattle, increasing supplementation with the isopropyl ester of HMTBA (HMBi) led to a linear increase in average daily gain and a decrease in the feed conversion ratio. nih.gov Notably, blood urea (B33335) nitrogen (BUN) concentration significantly decreased at higher supplementation levels, suggesting improved nitrogen retention. nih.gov Similarly, in high-producing Holstein cows, HMTBA supplementation resulted in lower serum levels of blood urea. mdpi.comresearchgate.net
Plasma Biochemical Parameters
Supplementation with HMTBA can influence various plasma biochemical parameters in animals. In finishing beef cattle, while most plasma parameters remained unaffected, blood urea nitrogen (BUN) was significantly lower in the group with the highest HMBi supplementation. nih.gov In high-producing Holstein cows, HMTBA supplementation led to decreased serum levels of blood urea and aspartate aminotransferase. mdpi.comresearchgate.net
Conversely, a study on steers reported no significant effect of HMBi supplementation on the plasma concentrations of total protein, albumin, glucose, total cholesterol, triglyceride, urea, uric acid, and creatinine. mdpi.com The authors noted that these results were in agreement with some previous studies in dairy cows but contrasted with others that found increased serum concentrations of total protein and albumin and decreased serum urea in steers. mdpi.com The varying outcomes are likely due to differences in the extent of dietary methionine supply relative to the animals' requirements across the different experiments. mdpi.com In broilers, it has been noted that HMTBA supplementation can lead to lower levels of methionine in the blood plasma compared to DL-methionine because HMTBA is converted to methionine within the tissues. poultryworld.netengormix.com
Poultry Nutrition and Metabolism
Dietary Methionine Supplementation and Efficacy
Methionine is the first limiting amino acid in typical poultry diets, making its supplementation crucial for optimal growth and production. poultryworld.netengormix.com this compound (HMTBA) is a widely used synthetic source of methionine for poultry. thepoultrysite.compoultryworld.netengormix.com HMTBA is a naturally occurring precursor of L-methionine, the biologically active form of the amino acid. poultryworld.netengormix.comnih.gov Unlike DL-methionine, which must be converted to L-methionine primarily in the liver and kidneys, HMTBA is absorbed differently and can be converted to methionine in various tissues, a process that may use less energy. poultryworld.netengormix.commdpi.com
The relative bioavailability of HMTBA compared to DL-methionine has been a subject of extensive research, with some studies indicating it is 65% to 100% as efficacious as DL-methionine. mdpi.com A meta-analysis of numerous studies concluded that HMTBA has a lower bioavailability than DL-methionine for broilers in terms of average daily gain and feed conversion. nih.gov However, other large-scale industry data covering billions of broilers have shown that birds supplemented with HMTBA exhibit improved feed conversion, a superior growth rate, and higher meat yield compared to those fed DL-methionine. poultryworld.netengormix.com It has been suggested that at high levels of methionine supplementation, birds fed HMTBA may have higher feed intake because the conversion to methionine in the tissues results in lower circulating plasma methionine levels, thus avoiding appetite suppression. poultryworld.netengormix.com
Interactive Table: Broiler Performance with HMTBA vs. DL-Methionine
| Performance Metric | HMTBA | DL-Methionine | Finding |
|---|---|---|---|
| Feed Conversion | More efficient | Less efficient | Birds fed HMTBA convert feed to weight gain more efficiently. poultryworld.netengormix.com |
| Growth Rate | Superior | Slower | Broilers on HMTBA reached target weight 0.5 to 1.7 days sooner. poultryworld.netengormix.com |
| Meat Yield | Higher | Lower | An average increase of 1.67% in without-giblet meat yield was observed with HMTBA. poultryworld.netengormix.com |
| Livability | Higher | Lower | Birds fed HMTBA consistently showed higher livability over a five-year period. thepoultrysite.com |
Intestinal Health and Barrier Function
The organic acid nature of HMTBA contributes to its role in supporting intestinal health. thepoultrysite.com By potentially lowering the bacterial and mold load in feed and supporting a healthy gut environment, HMTBA can help reduce the incidence of infectious diseases that can lead to condemnations at processing, such as septicemia/toxemia and inflammatory processes. thepoultrysite.com
Oxidative Stress Mitigation
HMTBA has demonstrated a significant role in mitigating oxidative stress in poultry, which can be induced by factors like heat stress, nutritional imbalances, and pathological conditions. mdpi.comfrontiersin.org Methionine, for which HMTBA is a precursor, is essential for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.comnih.gov Studies have shown that HMTBA can be more effective than DL-methionine in improving the antioxidant status of broilers and turkeys. mdpi.com
Research has indicated that HMTBA supplementation can lead to a better antioxidant status by reducing lipid peroxidation and increasing the concentration of total and reduced GSH in the liver of broilers and turkeys. mdpi.com In response to oxidative stress, HMTBA supplementation has been shown to maintain stable levels of oxidized glutathione (GSSG), which is crucial as high levels are toxic to cells. nih.gov Furthermore, HMTBA has been found to enhance the gene expression of thioredoxin (Trx) in the duodenum and ileum of broilers, an enzyme that plays a vital role in alleviating intracellular oxidative stress. nih.gov This suggests that HMTBA helps control the cellular oxidative balance not only through GSH production but also by stimulating the thioredoxin system. nih.gov
Interactive Table: Antioxidant Response to HMTBA in Poultry
| Antioxidant Marker | Effect of HMTBA Supplementation | Tissue/Fluid |
|---|---|---|
| Total Antioxidant Capacity (TAC) | Increased | Serum |
| Superoxide Dismutase (SOD) | Increased Activity | Serum, Duodenum |
| Catalase (CAT) | Increased Activity | Ileum |
| Glutathione Peroxidase (GPX) | Increased Activity | Serum |
| Glutathione (GSH) | Increased Concentration | Liver |
| Thioredoxin (Trx) | Enhanced Gene Expression | Duodenum, Ileum |
| Malondialdehyde (MDA) | Lowered | Liver |
Aquaculture Nutrition
In the culture of white shrimp (Litopenaeus vannamei), HMTBA supplementation has been shown to be effective in low fish meal diets. Studies have demonstrated that replacing 50% to 100% of fish meal with soybean meal and other ingredients, supplemented with HMTBA, can support growth, body weight, survival, and feed conversion ratio (FCR). researchgate.net Specifically, shrimp fed diets with HMTBA showed significantly higher body weight and weekly growth compared to those on non-supplemented diets. researchgate.net The dietary methionine requirement for L. vannamei can vary with shrimp size, with optimal levels for maximum weight gain estimated at 0.91% for small juveniles and 0.67% for medium-sized shrimp. scholasticahq.com Research also indicates that in green-water systems, the ideal methionine inclusion level can interact with stocking density and the availability of natural food. globalseafood.org
For fish species, HMTBA has also proven to be an effective methionine source. In rainbow trout (Oncorhynchus mykiss), diets supplemented with HMTBA significantly increased protein retention. nih.gov A meta-analysis of studies on various fish species concluded that the methionine hydroxy analogue (MHA), when dosed properly, significantly increases fish production. nih.gov In gilthead seabream (Sparus aurata) juveniles, both HMTBA (referred to as OH-Met) and DL-Methionine were found to be similarly effective as dietary methionine sources for growth. researchgate.net However, under high water temperature conditions, HMTBA appeared more effective in reducing oxidative stress in the muscle tissue. researchgate.net This suggests that beyond its role as an amino acid source, HMTBA may offer additional physiological benefits under stressful culture conditions.
The following table summarizes research findings on the use of HMTBA in aquaculture.
| Species | Key Findings | Reference |
|---|---|---|
| White Shrimp (Litopenaeus vannamei) | HMTBA supplementation supported growth and FCR in diets where fish meal was replaced by up to 100% with plant proteins. | researchgate.net |
| White Shrimp (Litopenaeus vannamei) | Optimal dietary methionine levels for maximum weight gain were found to be 0.91% (small shrimp) and 0.67% (medium shrimp). | scholasticahq.com |
| White Shrimp (Litopenaeus vannamei) | In diets with 0% and 6% fish meal, higher levels of a supplemental methionine source (0.69% and 0.82% total Met) were needed to maximize body weight. | nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | HMTBA supplementation significantly increased protein retention compared to other methionine sources. | nih.gov |
| Gilthead Seabream (Sparus aurata) | HMTBA was as effective as DL-Methionine for growth and was more effective in reducing muscle oxidative stress at high water temperatures. | researchgate.net |
Broader Biological Roles
Beyond its fundamental role as a precursor for L-methionine synthesis, this compound exhibits broader biological activities that contribute to animal health and performance, particularly related to antioxidant capacity, gut health, and metabolic regulation. rsc.orgnih.gov
Antioxidant Properties: HMTBA has demonstrated significant antioxidant capabilities, especially under conditions of oxidative stress. nih.gov In broiler chickens exposed to heat stress, HMTBA supplementation was more efficient in alleviating oxidative damage compared to DL-methionine, which was attributed to a more favorable ratio of reduced to total glutathione in the liver. researchgate.net Studies in mice fed high-fat diets showed that HMTBA helped restore the oxidative redox status. nih.gov The antioxidant function of HMTBA may differ from that of DL-methionine; research suggests HMTBA favors the synthesis of S-adenosylmethionine (SAM), which in turn stimulates the expression of antioxidant-related genes, while DL-methionine is more directly used for glutathione synthesis. nih.gov This unique antioxidant capacity has also been noted in aquaculture, where gilthead seabream fed HMTBA showed lower levels of lipid peroxidation in muscle tissue when reared at high temperatures. researchgate.net
Gut Health and Microbiome Modulation: As an organic acid, HMTBA can contribute to gut health by creating an acidifying effect, which may help mitigate pathogen growth. researchgate.netmdpi.com In ruminants, HMTBA analogues have been shown to alter the rumen microbial environment. Supplementation can affect the abundance of different bacterial species, including those involved in fiber degradation and protein synthesis. frontiersin.org In dairy cows fed diets that pose a risk for milk fat depression, HMTBA supplementation was found to reduce microbial perturbations and increase the abundance of rumen protozoa. usda.govnih.gov This modulation of the gut microbiome can improve nutrient digestibility and protect against intestinal damage. researchgate.net
Metabolic Regulation: HMTBA plays a role in regulating metabolic processes, notably lipid metabolism in dairy cows. Supplementation with HMTBA has been shown to increase milk fat content and yield, particularly in high-producing cows fed diets that typically induce milk fat depression. mdpi.comnih.gov This effect is linked to its ability to alter rumen biohydrogenation pathways, leading to a decrease in the production and absorption of specific trans-fatty acid isomers that inhibit milk fat synthesis. usda.govnih.gov Furthermore, HMTBA supplementation in finishing beef cattle has been associated with an increased average daily gain and improved feed conversion ratio, partly by improving the profile of digestible amino acids reaching the duodenum. frontiersin.org
The table below summarizes some of the broader biological roles of HMTBA observed in animal studies.
| Biological Role | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Antioxidant Capacity | Broiler Chickens (Heat Stress) | More efficient in alleviating oxidative damage compared to DL-Methionine; improved glutathione status. | researchgate.net |
| Antioxidant Capacity | Mice (High-Fat Diet) | Restored oxidative redox status. | nih.gov |
| Antioxidant Capacity | Broiler Chickens | Favors S-adenosylmethionine (SAM) synthesis, stimulating antioxidant-related gene expression. | nih.gov |
| Gut Microbiome Modulation | Dairy Cows | Reduced microbial perturbations and increased rumen protozoa abundance in diets causing milk fat depression. | usda.govnih.gov |
| Metabolic Regulation (Lipid) | High-Producing Dairy Cows | Increased milk fat content and yield; decreased milk concentration of trans-fatty acids associated with milk fat depression. | mdpi.comnih.gov |
| Metabolic Regulation (Growth) | Finishing Beef Cattle | Increased average daily gain and improved feed conversion ratio. | frontiersin.org |
Advanced Research Methodologies for Hmtba Analysis and Investigation
Spectroscopic and Chromatographic Techniques for Detection and Quantification
Advanced analytical platforms, particularly those coupling a separation technique with a mass-based detector, are the methods of choice for HMTBA analysis. chromatographyonline.comspectroscopyonline.com These hyphenated techniques leverage the separation power of chromatography with the definitive identification and quantification capabilities of mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. nih.gov However, HMTBA, like amino acids, is a polar, non-volatile molecule due to its carboxylic acid and hydroxyl functional groups, making it unsuitable for direct GC-MS analysis. nih.govsigmaaldrich.com To overcome this limitation, a chemical derivatization step is necessary to convert HMTBA into a more volatile and thermally stable form. sigmaaldrich.com This process typically involves replacing the active hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties. sigmaaldrich.com Silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common derivatization strategy that produces tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com Once derivatized, the HMTBA-TBDMS product can be effectively separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer based on its characteristic mass spectrum and retention time. sigmaaldrich.commdpi.com
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Sample Preparation | Drying of aqueous sample | Remove water, which interferes with the derivatization reaction. | sigmaaldrich.com |
| Derivatization | MTBSTFA in a solvent like acetonitrile (B52724); Heating (e.g., 100°C) | Converts non-volatile HMTBA to a volatile TBDMS derivative. | sigmaaldrich.com |
| Analysis | GC-MS System | Separates the derivative from other sample components and provides mass-based detection for quantification. | nih.govmdpi.com |
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a primary analytical tool for HMTBA quantification, offering high sensitivity and specificity without the need for derivatization. chromatographyonline.comspectroscopyonline.comnih.gov This technique is particularly well-suited for analyzing polar, water-soluble compounds like HMTBA directly in complex matrices such as bovine serum and seawater. chromatographyonline.comspectroscopyonline.com Simple, rapid, and precise LC-MS methods have been developed and validated for its determination. spectroscopyonline.comresearchgate.net
Electrospray ionization (ESI) is the most common ionization technique used for LC-MS analysis of HMTBA. chromatographyonline.comspectroscopyonline.comnih.gov ESI is a soft ionization method that allows the transfer of ions from solution into the gas phase with minimal fragmentation. For HMTBA analysis, ESI is typically operated in the negative ion mode. spectroscopyonline.com In this mode, the HMTBA molecule readily loses a proton (deprotonation) from its carboxylic acid group to form a pseudomolecular anion [M-H]⁻ with a mass-to-charge ratio (m/z) of 149. spectroscopyonline.com This dominant ion at m/z 149 is then monitored by the mass spectrometer for quantification. spectroscopyonline.com This ESI-MS approach is highly effective for quantifying HMTBA in relatively clean matrices like seawater. chromatographyonline.com
For more complex matrices such as bovine serum, matrix interferences can suppress the HMTBA signal and compromise the accuracy of simple ESI-MS. chromatographyonline.com Tandem mass spectrometry (MS/MS or MS²) is employed to overcome this challenge. chromatographyonline.comspectroscopyonline.com In an ESI-MS/MS experiment, the specific precursor ion of HMTBA (m/z 149) is selected in the first mass analyzer (Q1), while other ions are filtered out. chromatographyonline.com This selected ion is then directed into a collision cell (Q2), where it is fragmented by collision-induced dissociation (CID) with an inert gas like argon. chromatographyonline.com The resulting fragment ions are analyzed in a second mass analyzer (Q3). chromatographyonline.com
The fragmentation of the m/z 149 ion is highly characteristic; it predominantly loses a neutral fragment of methyl mercaptan (CH₃SH), resulting in a major product ion at m/z 101. chromatographyonline.com By monitoring the specific transition from the precursor ion to the product ion (m/z 149 → m/z 101), a technique known as multiple reaction monitoring (MRM), exceptional selectivity and sensitivity are achieved, effectively eliminating matrix interference. chromatographyonline.comunito.it This makes ESI-MS/MS the superior method for robust HMTBA quantification in challenging biological samples. chromatographyonline.com
| Parameter | Value/Description | Significance | Reference |
|---|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | Forms the deprotonated molecule for analysis. | spectroscopyonline.com |
| Precursor Ion (Q1) | m/z 149 | Represents the deprotonated HMTBA molecule, [M-H]⁻. | chromatographyonline.comspectroscopyonline.com |
| Collision Gas | Argon | Induces fragmentation of the precursor ion. | chromatographyonline.com |
| Predominant Product Ion (Q3) | m/z 101 | A highly specific fragment used for quantification. | chromatographyonline.comspectroscopyonline.com |
| Neutral Loss | 48 u (Methyl Mercaptan) | The characteristic loss that forms the m/z 101 product ion. | chromatographyonline.com |
Reversed-phase liquid chromatography (RPLC) is the chromatographic method most frequently coupled with mass spectrometry for HMTBA analysis. chromatographyonline.comnih.gov In RPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. spectroscopyonline.comcreative-proteomics.com The separation of HMTBA from other components in a sample is achieved based on their relative hydrophobicity. chromatographyonline.comspectroscopyonline.com
For HMTBA analysis, the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with an acid additive such as trifluoroacetic acid or formic acid. chromatographyonline.comspectroscopyonline.comsielc.com Formic acid is often preferred for MS-compatible methods. sielc.com The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to achieve optimal separation from coextractants present in the sample. spectroscopyonline.com For instance, a gradient elution might start with 100% aqueous mobile phase and gradually increase the acetonitrile concentration to elute HMTBA from the C18 column. spectroscopyonline.com
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase (Column) | C18 (e.g., 25 cm × 4.6 mm, 5-μm) | spectroscopyonline.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid or Formic Acid | spectroscopyonline.comsielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid or Formic Acid | spectroscopyonline.comsielc.com |
| Elution Mode | Isocratic or Gradient Elution | spectroscopyonline.com |
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is a powerful technique primarily used for the analysis of large molecules like proteins and polymers. nih.govnih.gov In the context of HMTBA research, MALDI-TOF-MS has been used to characterize larger molecular structures incorporating HMTBA, such as co-oligomers of HMTBA and L-methionine. nih.gov
In this application, the sample (e.g., HMTBA-methionine co-oligomers) is mixed with a matrix material, such as α-cyano-4-hydroxy-trans-cinnamic acid, and spotted onto a target plate. nih.govnih.gov A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.gov These ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio, which is determined by the time it takes them to reach the detector. nih.gov This technique was successfully used to show that enzymatically synthesized co-oligomers were predominantly composed of 4-8 methionine residues and a single HMTBA residue, providing valuable structural information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
In vitro and Ex vivo Experimental Models
In vitro and ex vivo models are crucial for investigating the specific mechanisms of HMTBA absorption and metabolism in a controlled environment, free from the systemic complexities of a living organism. These techniques allow for the detailed examination of transport kinetics and metabolic conversion in isolated biological systems.
Ex vivo studies using isolated epithelial tissues are instrumental in understanding the transport of HMTBA across biological barriers like the rumen and intestinal walls. The Ussing chamber is a primary technique for this purpose, allowing researchers to mount a section of viable tissue as a barrier between two chambers. mdpi.com This setup enables the measurement of the transport of substances across the epithelium under controlled physiological conditions. mdpi.comnih.gov
Porcine intestine is often considered a good surrogate for human intestine in these models due to well-known physiological and anatomical similarities. nih.govnih.gov In ruminant research, this technique has been adapted to study absorption across the rumen wall. For instance, studies have used the Ussing chamber system to investigate the transport kinetics of HMTBA derivatives across the rumen epithelium. feedandadditive.com One such study observed the fate of an HMTBA ester by separating the rumen side (mucosal) from the serosal side (blood side) of the tissue. feedandadditive.com The findings indicated that only a minimal amount of the compound was recovered from the serosal buffer, providing insights into its absorption and potential metabolism within the epithelial tissue itself. feedandadditive.com These models preserve the tissue's structure, including membrane transporters, allowing for the investigation of both passive and active transport mechanisms. mdpi.com
Table 1: Principles of the Ussing Chamber Technique for Epithelial Transport Studies
| Component | Function | Relevance to HMTBA Research |
| Isolated Epithelium | A section of live tissue (e.g., rumen or jejunum) is mounted between two half-chambers. mdpi.com | Acts as the biological barrier to study the rate and mechanism of HMTBA transport. feedandadditive.com |
| Half-Chambers | Create two isolated compartments: a mucosal (luminal) side and a serosal (basolateral) side. mdpi.com | Allows for the application of HMTBA to the luminal side and sampling from the basolateral side to measure transport. feedandadditive.com |
| Buffer Solution | A physiological solution (e.g., Krebs-Henseleit buffer) aerated with carbogen (B8564812) (95% O₂–5% CO₂) keeps the tissue viable. researchgate.net | Simulates the in vivo environment, ensuring the tissue's transport functions are maintained. |
| Electrodes | Voltage and current electrodes measure the transepithelial electrical resistance (TEER). | Monitor tissue integrity and viability throughout the experiment. A stable TEER indicates a healthy epithelial barrier. nih.gov |
Cell culture models offer a reproducible and controlled system to study cellular uptake, transport, and metabolism of HMTBA.
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for predicting intestinal drug absorption. youtube.com When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. youtube.comsigmaaldrich.com These cells express various transporters, making them suitable for studying the mechanisms of nutrient and xenobiotic transport. youtube.comsigmaaldrich.com Studies using Caco-2 cells have demonstrated the expression of monocarboxylate transporters (MCTs), which are involved in the transport of compounds like HMTBA. nih.govnih.gov Research has shown that transport in Caco-2 cells can be pH-dependent and carrier-mediated, consistent with the function of proton-dependent MCTs. nih.gov
Chick Hepatocytes: Primary cultures of chick hepatocytes are a valuable tool for investigating the hepatic metabolism of HMTBA. nih.gov The liver is a central organ for metabolic processes, including the conversion of HMTBA to L-methionine. nih.gov In vitro studies using radiolabeling techniques with primary chick hepatocytes have confirmed that the liver is capable of converting HMTBA to L-methionine and subsequently incorporating it into protein. nih.gov Research comparing HMTBA with DL-methionine found that equimolar quantities of radioactivity from both sources were detected in liver protein over a 48-hour period, indicating efficient conversion and utilization of HMTBA in liver cells. nih.gov
Table 2: Summary of Findings from Cell Culture Models for HMTBA Investigation
| Cell Model | Research Focus | Key Findings | Reference |
| Caco-2 Cells | Intestinal Transport | Express monocarboxylate transporters (MCTs). nih.govnih.gov Transport is pH-dependent and carrier-mediated, mimicking the intestinal barrier. youtube.comnih.gov | youtube.comnih.govnih.gov |
| Chick Hepatocytes | Hepatic Metabolism | Readily convert HMTBA to L-methionine. nih.gov The converted L-methionine is incorporated into liver protein at a rate comparable to that from DL-methionine. nih.gov | nih.gov |
In vitro rumen fermentation systems, such as continuous culture systems (e.g., Rusitec), simulate the rumen environment to study the effects of HMTBA on microbial populations and fermentation processes. These systems allow for strict control of experimental conditions, which is not possible in vivo. nih.gov
Studies using these models have shown that HMTBA can influence the rumen microbiota and their metabolic output. novusint.com Research has demonstrated that HMTBA can stimulate rumen fermentation, as indicated by changes in volatile fatty acid (VFA) concentrations. novusint.com Furthermore, HMTBA has been observed to increase the efficiency of bacterial nitrogen synthesis in in vitro continuous culture systems. novusint.com These findings support the hypothesis that HMTBA is not just a precursor for methionine but also actively modulates rumen microbial activity, which can enhance microbial protein synthesis and alter fermentation pathways. novusint.comcore.ac.uk
Table 3: Effects of HMTBA in In vitro Rumen Fermentation Studies
| Parameter | Observed Effect of HMTBA | Significance | Reference |
| Microbial Protein Synthesis | Quadratic increase in bacterial nitrogen outflow and efficiency. | Improves the supply of high-quality protein to the host animal. | novusint.com |
| Rumen Fermentation | Stimulated, as indicated by volatile fatty acid concentrations. | Enhances the energy supply available to the host animal. | novusint.com |
| Microbial Diversity | Supports microbial diversity. | Helps maintain a stable and efficient rumen ecosystem. | novusint.com |
| Biohydrogenation | Modulates biohydrogenation pathways of fatty acids. | Can help prevent conditions like milk fat depression by altering the production of specific fatty acid isomers. | novusint.com |
In vivo Experimental Designs
The Randomized Block Design (RBD) is a common experimental design used in animal science to reduce experimental error by accounting for a known source of variation. pressbooks.pub In this design, experimental units (e.g., animals) are grouped into blocks based on a characteristic that could influence the outcome, such as initial milk production, body weight, or parity. pressbooks.pubnih.gov Treatments are then randomly assigned to the units within each block. pressbooks.pub
This design has been frequently used in studies investigating the effects of HMTBA in dairy cows. For example, researchers have used RBD to evaluate how HMTBA supplementation affects milk fat production in cows fed diets that pose a risk for milk fat depression. nih.govnih.govpsu.edu In a typical study, cows are blocked by milk yield and then randomly assigned to a control or HMTBA-supplemented group. nih.govnih.gov This approach increases the precision of the experiment by ensuring that the initial variation in production potential is distributed evenly between the treatment groups, making it easier to detect true treatment effects. pressbooks.pub
Table 4: Example of a Randomized Block Design in HMTBA Research
| Feature | Description |
| Objective | To evaluate the effect of HMTBA on milk fat in cows fed diets with increasing risk of milk fat depression. nih.gov |
| Experimental Units | High-producing and low-producing dairy cows. nih.gov |
| Blocking Factor | Level of milk production (high vs. low). nih.gov |
| Treatments | 1. Control (unsupplemented) 2. HMTBA supplemented (0.1% of diet dry matter). nih.gov |
| Randomization | Within each block (production level), cows were randomly assigned to either the control or HMTBA treatment. |
| Outcome | This design allowed researchers to determine that HMTBA increased milk fat specifically in high-producing cows when they were exposed to a high-risk diet. nih.gov |
The Latin Square Design is a powerful and efficient method for controlling two sources of nuisance variability simultaneously. psu.edufoodsafety.institute This design is particularly useful in animal experiments where there are multiple factors that can influence the results, such as individual animal differences and time-dependent effects (period effects). unirioja.esstatsdirect.com In a Latin square, the number of experimental animals, the number of experimental periods, and the number of treatments must be equal. psu.edu The treatments are arranged so that each treatment appears only once in each row (period) and each column (animal). foodsafety.institute
This design is often employed in ruminant nutrition studies to minimize the number of animals required to detect statistical differences. unirioja.es For example, a 4x4 Latin square was used to investigate the effects of HMTBA in lactating Holstein cows. nih.gov The design involved four cows, four 28-day experimental periods, and four dietary treatments arranged in a 2x2 factorial structure (two levels of metabolizable protein and with or without HMTBA). nih.gov This allowed the researchers to efficiently test the effects of HMTBA and dietary protein level while controlling for variation between individual cows and over time. nih.gov
Table 5: Example of a 4x4 Latin Square Design in HMTBA Research
| Period | Cow 1 | Cow 2 | Cow 3 | Cow 4 |
| 1 | Treatment A | Treatment B | Treatment C | Treatment D |
| 2 | Treatment B | Treatment C | Treatment D | Treatment A |
| 3 | Treatment C | Treatment D | Treatment A | Treatment B |
| 4 | Treatment D | Treatment A | Treatment B | Treatment C |
| Design based on Jenkins et al. (2020) | Each letter represents one of four dietary treatments (e.g., A=Low MP, No HMTBA; B=Low MP, +HMTBA; C=High MP, No HMTBA; D=High MP, +HMTBA). | This structure ensures each cow receives every treatment over the course of the experiment, and in each period, all treatments are administered. |
Radiotracer Studies (e.g., ¹⁴C-labeled HMTBA, ¹³C-labeled HMTBA)
Radiotracer studies are a powerful methodology for tracking the metabolic fate of compounds within a biological system. By labeling a compound of interest, such as HMTBA, with a rare isotope, researchers can follow its absorption, distribution, metabolism, and excretion with high precision. Carbon-14 (¹⁴C) and Carbon-13 (¹³C) are common isotopes used for this purpose. ¹⁴C is a radioactive isotope ideal for tracer studies due to its long half-life and low natural abundance. nih.gov Its presence can be quantified with extreme sensitivity using techniques like Accelerator Mass Spectrometry (AMS), which can detect minute amounts (attomole levels) of the isotope. nih.gov ¹³C is a stable, non-radioactive isotope, making it suitable for studies where radioactivity is a concern; its incorporation into various metabolites is typically measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govnih.gov
In the context of HMTBA research, these tracer studies provide direct evidence of its conversion to other biologically important molecules. A study involving growing lambs utilized a continuous infusion of ¹³C-labeled HMTBA to quantify its hepatic metabolism. researchgate.net The investigation revealed that the infused HMTBA significantly increased the whole-body plasma flux of methionine, with an estimated 3.8 mmol/h of methionine flow through plasma being derived directly from the labeled HMTBA. researchgate.net This accounted for 43% to 74% of the infused HMTBA dose, demonstrating a substantial conversion and contribution to the body's methionine pool. researchgate.net
The general protocol for such studies involves administering the labeled compound, followed by periodic collection of biological samples like blood, urine, or tissue. nih.govnih.gov For instance, in studies with labeled amino acids, blood samples are often drawn over a 24-hour period to track the appearance and persistence of the label in plasma and its binding to proteins. nih.gov These techniques allow for a dynamic understanding of metabolic pathways and the biochemical equivalence of nutrient precursors at the cellular level. nih.gov
Omics Approaches
"Omics" technologies provide a holistic view of biological systems by measuring entire families of molecules. For HMTBA research, metabolomics and microbiome analysis are particularly insightful.
Metabolome Profiling (e.g., Plasma Metabolome)
Metabolome profiling, or metabolomics, is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of an organism. humanmetabolome.com Techniques like ¹H NMR spectroscopy and capillary electrophoresis are used to identify and quantify a wide array of metabolites, which can include amino acids, lipids, and carbohydrates. humanmetabolome.comnih.gov
Studies applying metabolomics to HMTBA research have revealed significant alterations in the plasma metabolome of animals. In a study with sows, dietary supplementation with HMTBA led to increased plasma concentrations of methionine and valine. nih.gov Compared to control diets, HMTBA supplementation also resulted in higher concentrations of fat, lactose, cysteine, and taurine (B1682933) in milk. nih.gov In high-producing Holstein cows, HMTBA supplementation was found to alter blood metabolites, leading to lower serum levels of blood urea (B33335) and aspartate aminotransferase. mdpi.com Similarly, research in broilers has shown that HMTBA supplementation elevates plasma-free methionine concentrations. researchgate.net These findings demonstrate that HMTBA actively influences amino acid, lipid, and glycogen (B147801) metabolism. nih.gov
Table 1: Selected Changes in Plasma/Blood Metabolites with HMTBA Supplementation Use the interactive controls to explore the data.
| Species | Metabolite Change | Study Finding | Citation |
| Sow | ▲ Methionine | Increased plasma levels | nih.gov |
| Sow | ▲ Valine | Increased plasma levels | nih.gov |
| Cow | ▼ Blood Urea | Decreased serum levels | mdpi.com |
| Cow | ▼ Aspartate Aminotransferase | Decreased serum levels | mdpi.com |
| Broiler | ▲ Free Methionine | Increased plasma concentrations | researchgate.net |
| Sow | ▲ Citrate, Lactate, Formate | Lower increase compared to DL-Methionine | nih.gov |
Microbiome Analysis (e.g., PICRUSt)
Microbiome analysis investigates the collective genomes of microorganisms residing in a particular environment, such as the gut. While 16S rRNA gene sequencing identifies the taxonomic composition ("who is there"), it does not directly reveal the functional capabilities of the microbial community. numberanalytics.comyoutube.com PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) is a computational bioinformatics tool developed to bridge this gap. numberanalytics.com It predicts the functional potential of a microbiome by using 16S rRNA marker gene data to infer the gene families (e.g., KEGG Orthologs and Enzyme Classification numbers) present. nih.govharvard.edu The second version, PICRUSt2, offers improved accuracy and a vastly expanded database of reference genomes. nih.govharvard.edu
Enzyme Activity Assays
Enzyme activity assays are fundamental for understanding the biochemical conversion of HMTBA into L-methionine. These assays measure the rate of an enzymatic reaction and are crucial for identifying the specific enzymes involved, their tissue-specific activity, and factors that may regulate them. thermofisher.com A variety of detection methods can be employed, including colorimetric, fluorescent, and radioisotope-based assays. nih.govreactionbiology.com
The conversion of the two isomers of HMTBA is handled by distinct enzymes. nih.gov The L-isomer (L-HMTBA) is oxidized to its keto-acid form, ketomethionine or α-keto-γ-methiolbutyrate (KMB), by the enzyme L-hydroxy acid oxidase (L-HAOX). nih.govnih.gov The D-isomer (D-HMTBA) is converted to KMB via dehydrogenation by the mitochondrial enzyme D-hydroxy acid dehydrogenase (D-HADH). nih.gov
Research has shown that the activity of these enzymes is tissue-specific. In broiler chickens, the liver expresses more D- and L-HMTBA oxidase mRNA compared to other tissues like the duodenum, jejunum, or ileum. nih.gov Enzyme assays have demonstrated that D-HADH is particularly active in the liver and kidney. nih.gov The activity of D-HADH can be difficult to assay due to its limited active pH range and the requirement for specific cofactors, such as phenazine (B1670421) methosulfate, which can increase its measured activity significantly. nih.gov Studies have used colorimetric assays to measure these oxidase activities and have found that dietary supplementation with different methionine sources can influence the transcriptional regulation of the corresponding enzymes in an age-specific manner. nih.gov
Table 2: Key Enzymes in HMTBA Metabolism Use the interactive controls to explore the data.
| Enzyme | Isomer Substrate | Reaction | Primary Tissue Location | Assay Notes | Citation |
| L-hydroxy acid oxidase (L-HAOX) | L-HMTBA | Oxidation to KMB | Liver | - | nih.govnih.gov |
| D-hydroxy acid dehydrogenase (D-HADH) | D-HMTBA | Dehydrogenation to KMB | Liver, Kidney, Red Muscle | Activity assay requires a cofactor (e.g., phenazine methosulfate) for optimal measurement. | nih.gov |
Synthesis and Production of Hmtba for Research and Application
Chemical Synthesis Pathways
Chemical synthesis remains the predominant method for large-scale HMTBA production. Industrial routes have been refined over decades to ensure high yields and purity. These methods typically involve multi-step reactions starting from readily available petrochemical feedstocks.
Industrial Production Routes
The industrial synthesis of HMTBA is dominated by two primary pathways that are both efficient and scalable. These routes have been the industrial standard for decades, originating from developments in the mid-20th century.
A widely used industrial process for HMTBA begins with acrolein. rsc.org This process involves the conjugate addition of methanethiol (B179389) to acrolein, which forms 3-(methylthio)propanal (MMP). rsc.org The MMP is then converted to its corresponding cyanohydrin, 2-hydroxy-4-(methylthio)butyronitrile (B100679) (HMTBN), by reacting it with hydrogen cyanide. rsc.org Finally, the nitrile group of HMTBN is hydrolyzed to a carboxylic acid, yielding HMTBA. rsc.orgwikipedia.org This hydrolysis can be performed using a strong acid like sulfuric acid. google.com
A variation of this process involves first converting acrolein to its cyanohydrin, followed by a reaction with methanethiol to produce HMTBN. rsc.org This alternative pathway is noted to avoid the handling of MMP, which is described as a volatile, highly toxic, and unstable compound. rsc.org
| Starting Material | Intermediate(s) | Final Product | Key Reactions |
| Acrolein, Methanethiol, Hydrogen Cyanide | 3-(methylthio)propanal (MMP), 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) | Conjugate Addition, Cyanohydrin Formation, Hydrolysis |
Table 1: Overview of Acrolein-Based Synthesis of HMTBA
The cyanohydrin pathway is a cornerstone of industrial HMTBA synthesis. rsc.org Developed by Monsanto in the 1950s, this process starts with the production of 3-(methylthio)propanal (MMP) from acrolein and methanethiol (MeSH). rsc.org The MMP is then reacted with hydrogen cyanide (HCN) in the presence of a catalyst, such as pyridine, to form 2-hydroxy-4-(methylthio)butyronitrile (HMTBN). rsc.org
The subsequent hydrolysis of the nitrile group in HMTBN to a carboxylic acid is a critical step. rsc.orggoogle.com This is typically achieved using sulfuric acid. google.com The process involves an initial hydrolysis to an amide intermediate at lower temperatures, followed by hydrolysis to the carboxylic acid under reflux conditions. rsc.org The resulting product is a mixture that includes monomeric HMTBA as well as its dimers and higher oligomers. google.com One patented process describes the hydrolysis of HMTBN using sulfuric acid, followed by neutralization with ammonium (B1175870) hydroxide (B78521) to separate the organic phase containing HMTBA from the aqueous phase containing ammonium sulfate (B86663). rsc.org Another variation aims to produce the calcium salt of HMTBA, which involves neutralization with calcium carbonate and calcium hydroxide to remove sulfate as calcium sulfate and ammonia (B1221849) as a gas, resulting in a high yield of the desired salt. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate | Final Product |
| 3-(methylthio)propanal (MMP) | Hydrogen Cyanide (HCN) | Pyridine | 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | This compound (HMTBA) |
| 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | Sulfuric Acid, Water | - | 2-hydroxy-4-methylthiobutyramide | This compound (HMTBA) |
Table 2: Key Steps in the Cyanohydrin Pathway for HMTBA Synthesis
Mercaptan Addition Reactions
The addition of mercaptans to unsaturated compounds is a key strategy in the synthesis of HMTBA. A process has been developed that involves the free radical addition of methyl mercaptan to a non-conjugated olefinic substrate. google.com Suitable substrates for this reaction include esters of 2-hydroxy-3-butenoic acid, 2-hydroxy-3-butenamide, 2-acyloxy-3-butenenitrile, and 1,1,1-trichloro-2-hydroxy-3-butene. google.com The reaction can be initiated using a free radical initiator like azobisisobutyronitrile (AIBN) or by using ultraviolet light. google.com Following the addition reaction, the resulting product is hydrolyzed to yield HMTBA. google.com This method provides an alternative route to the more common industrial processes that start with acrolein.
Biotechnological and Fermentation-Based Production
In response to the reliance of chemical synthesis on petroleum-derived feedstocks, biotechnological routes for producing HMTBA are being explored. researchgate.netrsc.org These methods aim to utilize renewable resources and offer a more sustainable approach to production.
Synthetic Metabolic Pathway Construction
A significant advancement in the biotechnological production of HMTBA precursors involves the construction of synthetic metabolic pathways in microorganisms. researchgate.net Researchers have engineered Escherichia coli to produce (L)-2,4-dihydroxybutyric acid (DHB), a precursor that can then be chemically converted to HMTBA. researchgate.net This two-stage process separates the microbial production of the precursor from the chemical incorporation of the sulfur group, which can be metabolically costly for the microorganism. researchgate.net
The synthetic pathway for DHB was inspired by the natural homoserine pathway and starts from the Krebs cycle intermediate L-malate. researchgate.netresearchgate.net By expressing a malate (B86768) kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase, a three-step pathway was created to convert malate to DHB. researchgate.net Further metabolic engineering of the E. coli host, such as overexpressing a malate-insensitive phosphoenolpyruvate (B93156) carboxylase and deleting genes for competing pathways, has been shown to improve DHB yields. researchgate.net One study reported producing 1.8 g/L of DHB with a molar yield of 0.15 from glucose using this engineered pathway. researchgate.net
| Host Organism | Precursor Metabolite | Key Enzymes in Synthetic Pathway | Product |
| Escherichia coli | L-Malate | Malate kinase, Malate semialdehyde dehydrogenase, Malate semialdehyde reductase | (L)-2,4-dihydroxybutyric acid (DHB) |
Table 3: Engineered Pathway for DHB, a Precursor to HMTBA
This chemo-enzymatic strategy, combining microbial fermentation with chemical synthesis, represents a promising and more sustainable alternative to purely petrochemical-based production of HMTBA. researchgate.net
Enzymatic Synthesis of HMTBA Oligomers
Enzymatic polymerization is an emerging field for creating novel biomaterials under mild and environmentally friendly conditions. nih.govmdpi.com In the context of HMTBA, enzymes have been used to synthesize co-oligomers, which are short-chain polymers consisting of HMTBA and other molecules, such as amino acids.
Research has demonstrated the successful synthesis of co-oligomers of L-methionine (Met) and HMTBA using the proteolytic enzyme papain. nih.govacs.orgresearchgate.net Papain, a cysteine protease, can catalyze the formation of peptide bonds, enabling the creation of these oligomeric structures. researchgate.net
The resulting HMTBA-Met co-oligomers have been characterized using techniques such as reverse-phase liquid chromatography (RPLC) and mass spectrometry (ESI-MS and MALDI-TOF-MS). nih.govacs.org These analyses have revealed specific details about the composition and structure of the synthesized oligomers.
Table 3: Characteristics of Enzymatically Synthesized HMTBA-Met Co-oligomers
| Characteristic | Finding | Reference |
|---|---|---|
| Primary Composition | Predominantly composed of 4-8 Methionine residues and one HMB residue. | nih.govacs.org |
| HMB Position | HMB is attached at the N-terminal end of the oligopeptide chain. | nih.govacs.org |
| Catalyst | Papain | nih.govacs.orgresearchgate.net |
This enzymatic approach provides a method for creating defined oligomeric structures containing HMTBA, which could have various applications in materials science and nutrition. mdpi.com The use of enzymes like papain allows for a degree of control over the synthesis process that is difficult to achieve with conventional chemical methods. researchgate.net
Future Directions and Emerging Research Areas
Novel Applications of HMTBA and its Derivatives
The unique chemical structure of HMTBA, featuring a hydroxyl group, a carboxylic acid, and a thioether, makes it a versatile platform molecule for chemical synthesis beyond its established role in animal nutrition.
A promising novel application for HMTBA is in the development of anionic surfactants. researchgate.net Researchers have successfully utilized HMTBA as a starting material to synthesize new surfactant molecules. researchgate.net The process involves attaching a straight-chain fatty acid, such as one with 12 or 16 carbon atoms, to the hydroxyl group of HMTBA through esterification. researchgate.net Following the neutralization of the carboxylic acid with a base like sodium, the resulting molecule exhibits the properties of an anionic surfactant. researchgate.net
Furthermore, the sulfur atom in the HMTBA-derived surfactant can be oxidized, a modification that can further enhance its water solubility. researchgate.net This research demonstrates the potential for a high-volume animal feed additive to be repurposed as a building block for performance chemicals like surfactants, opening new avenues for its industrial use. researchgate.net
Understanding Complex Interactions in Biological Systems
The biological role of HMTBA is more complex than simply serving as a methionine precursor. Future research is increasingly focused on its intricate interactions within biological systems, particularly with the gut microbiota, and leveraging advanced analytical techniques to uncover its full metabolic impact.
HMTBA has been shown to significantly influence the composition and activity of the gut microbiota. In broilers, HMTBA supplementation, especially in combination with acidifiers, can modulate the intestinal environment. nih.govnih.gov Studies have shown that this combination can increase the abundance of beneficial bacteria, such as Bacteroidaceae, Ruminococcaceae, and Lachnospiraceae, while reducing the populations of pathogenic bacteria like Desulfovibrionaceae. nih.govnih.gov However, other research indicates that high levels of HMTBA alone might inhibit certain acid-producing bacteria, including Roseburia and Collinsella, while promoting the growth of butyrate-producing bacteria like Faecalibacterium is more associated with acidifier supplementation. nih.gov
In ruminants, HMTBA supplementation has been observed to alter the rumen bacterial community, particularly under dietary conditions that pose a risk for milk fat depression. nih.gov In such cases, HMTBA helps maintain microbial diversity and reduces perturbations in the bacterial community. nih.gov Specifically, it has been shown to decrease the prevalence of genera like Dialister, Megasphaera, and Sharpea, which are associated with the production of fatty acid isomers that cause milk fat depression. nih.gov
Table 1: Observed Effects of HMTBA on Gut Microbiota
| Animal Model | HMTBA Supplementation Details | Key Findings on Microbiota | Reference |
| Broilers | Combined with an acidifier in drinking water | Increased abundance of Bacteroidaceae, Ruminococcaceae, and Lachnospiraceae; Decreased Desulfovibrionaceae. nih.govnih.gov | nih.govnih.gov |
| Broilers | High dietary HMTBA (0.284%) | Inhibited proliferation of Roseburia and Collinsella. nih.gov | nih.gov |
| Dairy Cows | 0.1% of diet dry matter, during milk fat depression risk | Decreased Dialister, Megasphaera, Lachnospira, and Sharpea; Maintained higher species richness and Shannon diversity compared to control. nih.gov | nih.gov |
| Beef Cattle | Isopropyl ester of HMTBA (HMBi) | Altered ruminal and cecal bacterial composition. frontiersin.org | frontiersin.org |
This table is based on data from multiple studies and illustrates the varying effects of HMTBA depending on the animal and dietary context.
To unravel the full spectrum of HMTBA's biological effects, future research is moving towards integrated multi-omics approaches. nih.govmdpi.com This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how HMTBA influences metabolic pathways and host-microbe interactions. nih.govmdpi.comresearchgate.net
Metabolomics, the study of the complete set of small-molecule metabolites, is particularly crucial as metabolites are the final products of cellular regulatory processes. nih.gov By integrating metabolomic data with transcriptomic (gene expression) and microbiome data, researchers can connect changes in gut bacteria to alterations in host gene activity and the resulting metabolic profile. nih.gov For instance, an integrated analysis in cattle might reveal how HMTBA-induced shifts in the gut microbiota correlate with changes in the expression of host genes involved in specific metabolic pathways, such as bile acid metabolism, and the resulting concentrations of metabolites in the blood. nih.govresearchgate.net This holistic approach can help identify novel biomarkers and elucidate complex regulatory networks, moving beyond a single-pathway focus to a systems-level understanding of HMTBA's function. nih.govmdpi.com Tools like MetaboMAPS are being developed to help visualize such multi-omics data in a metabolic context. f1000research.com
Advancements in Sustainable Production Methods
The industrial production of HMTBA has traditionally relied on chemical synthesis using feedstocks derived from non-renewable resources, such as acrolein (from propene) and methane. rsc.org The conventional process involves reacting acrolein with methanethiol (B179389) to produce 3-(methylthio)propionaldehyde (B105701) (MMP), which is then converted to 2-hydroxy-4-(methylthio)butanenitrile (HMTBN) and subsequently hydrolyzed to HMTBA. rsc.org While this method is efficient, there is growing interest in developing more sustainable production routes. rsc.org
Emerging research focuses on biotechnological approaches that utilize renewable resources. researchgate.net One such innovative method is an artificially designed biocatalytic cascade process that synthesizes enantiomerically pure (R)- or (S)-HMTBA from L-methionine, a biomass-derived substrate. researchgate.net This process uses engineered Escherichia coli catalysts containing specific enzyme modules. researchgate.net Researchers have successfully produced high concentrations of (R)-HMTBA and (S)-HMTBA with high yields at the laboratory scale. researchgate.net These biocatalytic processes represent a significant step towards the industrial-scale conversion of low-cost amino acids into high-value chiral 2-hydroxy acids, offering a more sustainable alternative to traditional chemical synthesis. rsc.orgresearchgate.net
Elucidating Underexplored Metabolic Roles and Mechanisms
While the conversion of HMTBA to L-methionine is its primary and most understood metabolic function, evidence suggests it plays other significant roles. nih.govfrontiersin.org HMTBA is an organic acid, and this property contributes to its biological activity, including its antimicrobial effects and its ability to lower the pH in feed. nih.gov
Future research aims to further elucidate these underexplored mechanisms. For example, studies in lambs have shown that while HMTBA is absorbed across the gut, tissues like the liver and kidney are major sites for its conversion to methionine. nih.gov Interestingly, the kidney appears to be a primary source of plasma methionine derived from HMTBA, while the liver retains the methionine it synthesizes. nih.gov The absorbed HMTBA not only produces methionine but also spares methionine from protein breakdown for use in other tissues. researchgate.netnih.gov
Furthermore, emerging evidence suggests that HMTBA may influence cellular functions through epigenetic processes. frontiersin.org Research has indicated that DL-HMTBA can affect methionine metabolism, particularly transmethylation pathways. frontiersin.org This can lead to a decrease in the ratio of S-adenosylmethionine to S-adenosylhomocysteine and lower levels of mRNA N6-methyladenosine (m6A) modification. frontiersin.org These changes can increase the stability of mRNA for certain proteins, such as the tight junction protein zona occludens-1, thereby potentially improving intestinal barrier function. frontiersin.org Delving into these epigenetic and alternative metabolic roles will be a key frontier in fully understanding the biological impact of HMTBA.
Q & A
Q. What are the recommended methods for synthesizing and purifying HMTBA in laboratory settings?
HMTBA is typically synthesized via sulfur-containing precursor reactions, such as the condensation of methionine derivatives. Aqueous solutions (65–72% purity) are common due to stability concerns . Purification involves:
- Crystallization : Adjust pH to 2–3 to precipitate HMTBA, followed by vacuum filtration.
- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) .
- Calcium salt formation : React HMTBA with calcium hydroxide to form a stable calcium salt (≥99% purity) for controlled release in metabolic studies .
Q. Which analytical techniques are most effective for quantifying HMTBA in biological matrices?
- LC-QTOF-MS : Provides high-resolution mass accuracy for identifying HMTBA (m/z 150.1961) and its metabolites. Use isotopically labeled internal standards (e.g., D₃-HMTBA) to correct for matrix effects .
- HPLC-UV : Employ a C18 column with UV detection at 210 nm. Calibrate using a linear range of 0.1–100 µg/mL .
- GC-MS : Derivatize HMTBA with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility .
| Method | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| LC-QTOF-MS | 0.01 | 0.05 | 92–105 | |
| HPLC-UV | 0.1 | 0.5 | 85–95 |
Advanced Research Questions
Q. How does HMTBA modulate metabolic pathways, particularly in nitisinone-treated models?
HMTBA is a downstream metabolite in tyrosine catabolism. In nitisinone-treated models (a 4-hydroxyphenylpyruvate dioxygenase inhibitor), HMTBA levels decrease due to disrupted homogentisate pathways. Key steps for analysis:
- Metabolomic profiling : Use LC-QTOF-MS to track HMTBA and related metabolites (e.g., 4-hydroxyphenylacetic acid) in urine/serum .
- Pathway mapping : Apply tools like KEGG or MetaboAnalyst to visualize perturbations in sulfur-amino acid metabolism .
- Cross-species validation : Compare murine and human data to control for confounding factors (e.g., diet, genetic diversity) .
Q. What experimental strategies mitigate HMTBA instability under varying pH and temperature?
HMTBA degrades at extreme pH (>8) or high temperatures (>100°C). Stabilization methods include:
- Buffered solutions : Use phosphate buffer (pH 6–7) for short-term storage .
- Lyophilization : Freeze-dry aqueous solutions for long-term stability .
- Thermal monitoring : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (observed at 145.2°C) .
| Parameter | Value | Reference |
|---|---|---|
| Boiling point | 316.5°C (760 mmHg) | |
| Vapor pressure | 3.45E-05 mmHg (25°C) | |
| Density | 1.277 g/cm³ |
Q. How does stereochemical configuration (D/L isomers) impact HMTBA’s biological activity?
The DL-racemic mixture is commonly used, but enantiomers may exhibit divergent bioavailability:
- Chiral resolution : Separate isomers via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) .
- Activity assays : Compare D- and L-forms in cell culture models (e.g., hepatic cells for methionine salvage pathway efficiency) .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies in HMTBA quantification across experimental models?
Discrepancies often arise from:
- Matrix effects : Plasma proteins may bind HMTBA, reducing recovery. Use protein precipitation (acetonitrile) or solid-phase extraction .
- Species-specific metabolism : Mice show sex-dependent HMTBA excretion (e.g., histamine interactions in females) not observed in humans .
- Protocol standardization : Adopt harmonized sample collection times (e.g., fasting vs. postprandial) and storage conditions (−80°C) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
